Product packaging for 4-Chloro-5-iodo-6-methylpyrimidine(Cat. No.:CAS No. 83410-15-5)

4-Chloro-5-iodo-6-methylpyrimidine

Cat. No.: B1590081
CAS No.: 83410-15-5
M. Wt: 254.45 g/mol
InChI Key: PJJJWNAVCYJROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-5-iodo-6-methylpyrimidine (CAS 83410-15-5) is a versatile halogenated pyrimidine building block of significant interest in medicinal chemistry and organic synthesis. This off-white solid, with a molecular formula of C 5 H 4 ClIN 2 and a molecular weight of 254.46 g/mol, is characterized by its multifunctional reactivity, featuring both chloro and iodo substituents on the pyrimidine ring . This makes it a valuable scaffold for constructing more complex molecules through sequential metal-catalyzed cross-coupling reactions and nucleophilic substitutions. For researchers, the compound's primary value lies in its application as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . The presence of two different halogens allows for selective, step-wise functionalization, enabling the efficient exploration of structure-activity relationships. Proper handling and storage are critical for maintaining product integrity; it is recommended to keep the compound in a dark place, sealed in dry conditions, and stored in a freezer at -20°C or between 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClIN2 B1590081 4-Chloro-5-iodo-6-methylpyrimidine CAS No. 83410-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-iodo-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJJWNAVCYJROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510106
Record name 4-Chloro-5-iodo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83410-15-5
Record name 4-Chloro-5-iodo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Multifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-5-iodo-6-methylpyrimidine (CAS 83410-15-5)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, substituted pyrimidines represent a "privileged scaffold." Their structural motifs are central to numerous biologically active molecules, from antiviral agents to kinase inhibitors. This compound is a notable member of this class, engineered as a versatile synthetic intermediate. Its strategic value lies in the differential reactivity of its two halogen substituents—the chloro and iodo groups. This allows for selective, sequential functionalization, making it an invaluable building block for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs. This guide provides a comprehensive overview of its properties, reactivity, and practical applications.

Core Physicochemical and Structural Characteristics

This compound is commercially available as an off-white solid. Its core properties, derived from various suppliers and databases, are summarized below for quick reference. Purity levels are typically high, though it is crucial to consult the Certificate of Analysis for batch-specific data.

PropertyValueSource(s)
CAS Number 83410-15-5
Molecular Formula C₅H₄ClIN₂
Molecular Weight 254.46 g/mol
Appearance Solid, off-white solid
Purity ≥95% / 97%
SMILES Cc1ncnc(Cl)c1I
InChI Key PJJJWNAVCYJROL-UHFFFAOYSA-N
Storage Recommended: 2-8°C or -20°C, Protect from light
Structural Representation

The arrangement of the substituents on the pyrimidine ring is key to the molecule's utility. The chloro, iodo, and methyl groups create a distinct electronic and steric environment that dictates its reactivity.

Caption: 2D Structure of this compound.

Synthesis & Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound was not found in the provided search results, its synthesis can be inferred from established pyrimidine chemistry. Typically, such compounds are prepared from readily available precursors like barbituric acid or diethyl malonate derivatives. A plausible synthetic strategy involves:

  • Ring Formation: Cyclization of a suitable 1,3-dicarbonyl compound (or equivalent) with an amidine to form the 6-methylpyrimidine core.

  • Halogenation: Subsequent chlorination and iodination steps. The order and specific reagents (e.g., POCl₃ for chlorination, N-iodosuccinimide (NIS) for iodination) would be critical to achieving the desired substitution pattern. The synthesis often involves multiple steps including cyclization, methylation, and chlorination.

Reactivity Profile and Strategic Applications in Synthesis

The primary utility of this reagent stems from the two halogen atoms, which serve as versatile leaving groups for nucleophilic aromatic substitution (SⁿAr) reactions. The carbon-chlorine and carbon-iodine bonds have different strengths and reactivities, which can be exploited for selective, stepwise functionalization.

  • C4-Cl Bond: The chlorine at the 4-position is activated by the adjacent ring nitrogens, making it susceptible to displacement by a wide range of nucleophiles (amines, thiols, alcohols, etc.). This is a cornerstone reaction in the synthesis of many kinase inhibitors and other pharmaceutical agents.

  • C5-I Bond: The iodine at the 5-position is less activated for SⁿAr but is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkynyl, or amino groups, respectively.

This dual reactivity enables a powerful synthetic strategy: first, perform an SⁿAr reaction at the C4 position, then use the C5-iodo group for a subsequent cross-coupling reaction to rapidly build molecular complexity.

G sub 4-Chloro-5-iodo- 6-methylpyrimidine cond Base, Solvent (e.g., DIPEA, DMF) sub->cond nuc Nucleophile (Nu-H) e.g., R-NH₂ nuc->cond prod 4-Substituted-5-iodo- 6-methylpyrimidine cond->prod SⁿAr Reaction

Caption: Workflow for selective SⁿAr at the C4-chloro position.

Exemplary Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the substitution of the 4-chloro group with a primary or secondary amine. It is a foundational reaction for using this scaffold.

Objective: To synthesize a 4-amino-5-iodo-6-methylpyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent.

Methodology:

  • Inert Atmosphere: To a dry round-bottom flask, add this compound. Purge the flask with an inert gas (e.g., Argon or Nitrogen).

    • Causality: Using an inert atmosphere is crucial to prevent the introduction of moisture, which could react with the base or other reagents, leading to side reactions and lower yields.

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely.

  • Addition of Reagents: Add the amine nucleophile to the solution, followed by the dropwise addition of DIPEA at room temperature.

    • Causality: DIPEA acts as a scavenger for the HCl generated during the reaction. Its bulky nature prevents it from acting as a competing nucleophile. Adding it dropwise helps to control any potential exotherm.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Causality: Heating is often required to overcome the activation energy for SⁿAr reactions on heteroaromatic rings. The choice of temperature depends on the nucleophilicity of the amine.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-amino-5-iodo-6-methylpyrimidine product.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for CAS 83410-15-5 should always be consulted, general precautions based on related halo-pyrimidines are warranted.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and safety goggles or a face shield to prevent skin and eye contact.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid formation of dust and aerosols.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store protected from light.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

This guide provides a foundational understanding of this compound as a high-value synthetic intermediate. Its well-defined reactivity profile makes it a powerful tool for the efficient construction of diverse and complex molecules targeted for biological screening.

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-iodo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-5-iodo-6-methylpyrimidine in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its specific interactions with biological targets. This compound is a key intermediate, offering multiple points for chemical modification, making it a valuable building block in the synthesis of complex molecular architectures for drug discovery programs. The presence of a chlorine atom at the 4-position and an iodine atom at the 5-position provides orthogonal reactivity, enabling selective and sequential transformations to build molecular diversity. This guide provides a comprehensive overview of the synthesis and characterization of this important heterocyclic compound, offering insights into the rationale behind the synthetic strategy and a detailed analysis of its structural features.

Synthetic Strategy: A Multi-step Approach to a Highly Functionalized Pyrimidine Core

The synthesis of this compound is most effectively achieved through a robust three-step sequence, commencing with the construction of the pyrimidine core, followed by sequential halogenation. This approach ensures high yields and purity of the final product.

The overall synthetic transformation is outlined below:

Synthetic Pathway Ethyl Acetoacetate + Acetamidine Ethyl Acetoacetate + Acetamidine 4-hydroxy-6-methylpyrimidine 4-hydroxy-6-methylpyrimidine Ethyl Acetoacetate + Acetamidine->4-hydroxy-6-methylpyrimidine Step 1: Cyclocondensation 4-chloro-6-methylpyrimidine 4-chloro-6-methylpyrimidine 4-hydroxy-6-methylpyrimidine->4-chloro-6-methylpyrimidine Step 2: Chlorination This compound This compound 4-chloro-6-methylpyrimidine->this compound Step 3: Iodination

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of the Pyrimidine Core - 4-hydroxy-6-methylpyrimidine

The foundational step involves the cyclocondensation of ethyl acetoacetate with acetamidine hydrochloride in the presence of a base to construct the pyrimidine ring.

Step 1: Experimental Protocol - Cyclocondensation

Materials:

  • Ethyl acetoacetate

  • Acetamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add acetamidine hydrochloride and stir until it is fully dissolved.

  • Slowly add ethyl acetoacetate to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in a minimum amount of water and acidify with concentrated hydrochloric acid to a pH of approximately 6-7.

  • The product, 4-hydroxy-6-methylpyrimidine, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Part 2: Chlorination of the Pyrimidine Ring - Synthesis of 4-chloro-6-methylpyrimidine

The hydroxyl group at the 4-position is then converted to a chlorine atom using a suitable chlorinating agent, typically phosphorus oxychloride (POCl₃). This transformation is crucial for enabling subsequent nucleophilic substitution reactions.

Step 2: Experimental Protocol - Chlorination

Materials:

  • 4-hydroxy-6-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst, optional)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, suspend 4-hydroxy-6-methylpyrimidine in an excess of phosphorus oxychloride. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-6-methylpyrimidine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

**Part 3: Regioselective Iodination - The Final Step to 4-Chloro-5-iodo-6-methyl

4-Chloro-5-iodo-6-methylpyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-5-iodo-6-methylpyrimidine

Introduction

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA and appearing in a vast array of FDA-approved pharmaceuticals and agrochemicals. Its unique electronic properties and multiple sites for functionalization make it a privileged structure in drug discovery. Within this class, halogenated pyrimidines serve as exceptionally versatile intermediates. This guide provides a comprehensive technical overview of this compound (CAS No. 83410-15-5), a multifunctional building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core molecular characteristics, reactivity, potential synthetic applications, and analytical profile, grounding the discussion in established chemical principles.

Core Molecular Profile

This compound is a solid organic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, an iodine atom at the 5-position, and a methyl group at the 6-position. This specific arrangement of functional groups provides a rich platform for sequential and site-selective chemical modifications.

Identifier Value Source
IUPAC Name This compound-
CAS Number 83410-15-5[1]
Molecular Formula C₅H₄ClIN₂[1][2]
Molecular Weight 254.46 g/mol
Monoisotopic Mass 253.91077 Da[2]
InChIKey PJJJWNAVCYJROL-UHFFFAOYSA-N[2]
SMILES CC1=C(C(=NC=N1)Cl)I[2]

It is important to distinguish between Molecular Weight and Monoisotopic Mass . The molecular weight (254.46 g/mol ) is the weighted average of the masses of all naturally occurring isotopes of the constituent atoms. In contrast, the monoisotopic mass (253.91077 Da) is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). The latter is crucial for high-resolution mass spectrometry, where it allows for precise identification of the compound.

Caption: 2D Structure of this compound.

Physicochemical Properties, Handling, and Storage

Properties:

  • Appearance: Typically supplied as an off-white solid.[1]

  • Physical Form: Solid.

  • Purity: Commercially available with purities often around 97% or higher.

Storage and Stability: Commercial suppliers provide varied storage recommendations, which may depend on the purity grade and intended application. Common recommendations include refrigeration at 2-8°C for short-term storage and colder temperatures (-20°C) for long-term preservation, often under an inert atmosphere like argon and protected from light to prevent degradation.[1] As with many halogenated heterocycles, prolonged exposure to moisture and light should be avoided.

Safety and Handling: No specific safety data sheet (SDS) for this compound was returned in the search. However, based on data for structurally related halogenated pyrimidines, standard laboratory precautions are warranted.[3][4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Engineering Controls: Handle only in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of dust.[6]

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[3][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Disclaimer: This information is based on related compounds. The user must consult the specific, supplier-provided Safety Data Sheet (SDS) for CAS 83410-15-5 before handling.

Synthesis and Chemical Reactivity

G start 6-Methyluracil inter 5-Iodo-6-methyluracil start->inter  Iodinating Agent  (e.g., NIS, I₂/NaOH) end This compound inter->end  Chlorinating Agent  (e.g., POCl₃)

Caption: Plausible synthetic workflow for this compound.

Plausible Synthesis Protocol:

  • Iodination: 6-Methyluracil can be regioselectively iodinated at the electron-rich C5 position using an electrophilic iodine source like N-Iodosuccinimide (NIS) or a mixture of iodine and a base to yield 5-iodo-6-methyluracil.

  • Chlorination: The resulting iodinated uracil can then be treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. This step converts the hydroxyl groups (in the tautomeric amide form) into chloro groups, yielding the final product.

Chemical Reactivity: The true value of this compound lies in its differential reactivity, which allows for programmed, site-selective functionalization.

  • At the 4-Position (C-Cl bond): The chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . It can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse side chains.

  • At the 5-Position (C-I bond): The iodine atom is an excellent participant in metal-catalyzed cross-coupling reactions . This site is ideal for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings. The C-I bond is generally more reactive in these transformations than the C-Cl bond, allowing for selective functionalization at the C5 position while leaving the C4-chloro group intact for subsequent SₙAr reactions.

G mol This compound C4-Cl C5-I sub Nucleophilic Substitution (SₙAr with R-NH₂, R-OH, R-SH) mol:c4->sub coup Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck) mol:c5->coup

Caption: Key reaction sites on the this compound scaffold.

Applications in Research and Development

This molecule is not an end-product but a strategic intermediate. Its utility is primarily in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

  • Drug Discovery Scaffold: Pyrimidine derivatives are known to possess a wide range of biological activities, including antiviral and anticancer properties.[7] This building block allows for the systematic exploration of chemical space around the pyrimidine core. For instance, libraries of compounds can be generated by first performing a Suzuki coupling at the C5 position followed by reacting the C4 position with a diverse set of amines. This approach is central to modern lead optimization in drug discovery.[8]

  • Agrochemical Synthesis: Similar to pharmaceuticals, the pyrimidine core is present in many herbicides and fungicides.[7] The reactivity of this intermediate makes it a valuable precursor for creating novel agrochemicals.

Analytical Characterization

Definitive structural confirmation and purity assessment rely on standard analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is ideal for confirming the elemental composition. The predicted monoisotopic mass is 253.91077 Da for the neutral molecule.[2] Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can aid in identification in ion mobility-mass spectrometry.

Adduct m/z (Predicted) CCS (Ų) (Predicted)
[M+H]⁺254.91805125.9
[M+Na]⁺276.89999130.2
[M-H]⁻252.90349120.5
Source: PubChemLite[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to be relatively simple. A singlet corresponding to the C2 proton would appear in the aromatic region (likely > 8.5 ppm). A second singlet for the three protons of the C6-methyl group would appear in the aliphatic region (likely ~2.5 ppm).

  • ¹³C NMR: Six distinct signals would be expected, corresponding to the five carbons in the ring and the one methyl carbon. The carbons attached to the electronegative halogens (C4 and C5) and nitrogens would be significantly downfield.

This compound is a high-value chemical intermediate offering researchers a powerful tool for molecular construction. Its well-defined sites of differential reactivity—a chlorine atom primed for nucleophilic substitution and an iodine atom ready for cross-coupling reactions—enable the controlled and sequential synthesis of complex, highly functionalized pyrimidine derivatives. This versatility firmly establishes its role as a key building block in the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.

References

Spectroscopic Characterization of 4-Chloro-5-iodo-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and its Spectroscopic Implications

4-Chloro-5-iodo-6-methylpyrimidine possesses a unique substitution pattern on the pyrimidine ring, which dictates its electronic and vibrational properties, and consequently, its spectroscopic signatures. The presence of a methyl group, a chloro group, and an iodo group on the electron-deficient pyrimidine core leads to a distinct set of signals in various spectroscopic techniques. The general reactivity of halopyrimidines is influenced by the nature and position of the halogen, with the C-I bond being the most susceptible to cleavage in cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond[1].

Molecular Structure of this compound

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert setup Set up experiment (¹H or ¹³C) insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H assign Assign signals to specific nuclei baseline->assign integrate->assign interpret Interpret chemical shifts, multiplicities, and integrations assign->interpret cluster_data Experimental Data cluster_info Derived Information NMR NMR Spectra (¹H, ¹³C) connectivity C-H Framework & Connectivity NMR->connectivity IR IR Spectrum functional_groups Functional Groups IR->functional_groups MS Mass Spectrum mw_formula Molecular Weight & Formula MS->mw_formula structure Proposed Structure connectivity->structure functional_groups->structure mw_formula->structure

References

solubility of 4-Chloro-5-iodo-6-methylpyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-5-iodo-6-methylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery as a versatile building block for the synthesis of targeted therapeutic agents. Its utility in subsequent synthetic transformations is profoundly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available solubility data for this specific compound, this guide furnishes a robust framework for researchers to determine its solubility in-house. It includes a detailed experimental protocol for thermodynamic solubility determination, discusses the theoretical underpinnings of its solubility based on its physicochemical properties, and presents a logical framework for solvent selection in research and development settings.

Introduction: The Pivotal Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that dictates its journey from a laboratory curiosity to a viable therapeutic agent. For a compound like this compound, which serves as a foundational scaffold in the synthesis of numerous potential drugs, understanding its behavior in different solvent systems is paramount. Poor solubility can lead to challenges in reaction kinetics, purification, formulation, and ultimately, bioavailability. This guide is designed to equip researchers with the necessary tools and knowledge to systematically evaluate and understand the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is essential for predicting its solubility behavior. Below is a summary of the known physicochemical properties of this compound.

PropertyValueSource
CAS Number 83410-15-5
Molecular Formula C5H4ClIN2
Molecular Weight 254.46 g/mol
Physical Form Solid
Storage Conditions Store at -20°C, protected from light, under an inert atmosphere (e.g., Argon)

The presence of a chloro, an iodo, and a methyl group on the pyrimidine ring suggests a molecule with moderate polarity. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially influencing its solubility in protic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the following factors are expected to influence its solubility:

  • Polarity: The molecule possesses both polar (C-Cl, C-I, and pyrimidine ring nitrogens) and non-polar (methyl group, aromatic ring) regions. Its solubility will be favored in solvents with a compatible polarity.

  • Hydrogen Bonding: The pyrimidine nitrogens can accept hydrogen bonds. Protic solvents like alcohols (e.g., methanol, ethanol) can act as hydrogen bond donors, potentially leading to favorable interactions and increased solubility.

  • Dipole-Dipole Interactions: The polar bonds in the molecule will lead to dipole moments, which can interact favorably with polar aprotic solvents (e.g., DMSO, DMF, acetonitrile).

  • Van der Waals Forces: These forces will be present in all solvent interactions and will be the dominant forces in non-polar solvents (e.g., hexane, toluene).

The following diagram illustrates the logical relationship between the compound's properties and its expected solubility in different solvent classes.

G Solubility Influencing Factors cluster_compound This compound Properties cluster_solvents Organic Solvent Classes cluster_interactions Dominant Intermolecular Forces Compound C5H4ClIN2 Polarity Moderate Polarity (C-Cl, C-I, N atoms) Compound->Polarity HBA Hydrogen Bond Acceptor (Pyrimidine Nitrogens) Compound->HBA NonPolar Non-polar Region (Methyl Group) Compound->NonPolar Protic Polar Protic (e.g., Methanol, Ethanol) Polarity->Protic Aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Polarity->Aprotic Dipole Dipole-Dipole Polarity->Dipole HBond Hydrogen Bonding HBA->HBond Nonpolar Non-polar (e.g., Toluene, Hexane) NonPolar->Nonpolar VDW Van der Waals NonPolar->VDW Protic->HBond Aprotic->Dipole Nonpolar->VDW HBond->Protic Strong Interaction Dipole->Aprotic Strong Interaction VDW->Nonpolar Primary Interaction

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility

Given the lack of specific solubility data, an experimental approach is necessary. The following protocol for determining thermodynamic (equilibrium) solubility is adapted from established methods for pyrimidine derivatives. This method measures the concentration of a saturated solution at equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, toluene, ethyl acetate)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Constant temperature incubator or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. An excess is crucial to ensure a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature environment (e.g., 25 °C) and agitate them using a magnetic stirrer or orbital shaker for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

The following diagram outlines the experimental workflow for determining thermodynamic solubility.

G Thermodynamic Solubility Workflow start Start excess_solid Add Excess Solid to Solvent start->excess_solid equilibrate Equilibrate (24-48h) at Constant Temp. excess_solid->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (0.22 µm) settle->filter dilute Dilute Sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate calibrate Prepare Calibration Curve calibrate->calculate end End calculate->end

Caption: Experimental workflow for thermodynamic solubility determination.

Expected Solubility Trends and Solvent Selection

Based on the principles outlined in Section 3, the following trends in solubility for this compound can be anticipated:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to strong dipole-dipole interactions. Many pyrimidine derivatives show good solubility in DMSO.

  • Moderate to Good Solubility: Likely in polar protic solvents such as methanol and ethanol. The ability of these solvents to donate hydrogen bonds to the pyrimidine nitrogens should facilitate dissolution. Studies on other pyrimidine derivatives have often utilized methanol as a solvent.

  • Moderate Solubility: In solvents of intermediate polarity like acetone and ethyl acetate.

  • Low Solubility: Expected in non-polar solvents such as toluene and hexane, where the dominant intermolecular forces (Van der Waals) may not be sufficient to overcome the crystal lattice energy of the solid compound.

For practical applications in a research setting, the choice of solvent will depend on the specific requirements of the experiment:

  • Reaction Solvent: A solvent that provides good solubility for all reactants and reagents is ideal.

  • Purification (Crystallization): A solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures is desirable.

  • Biological Assays: DMSO is a common choice for preparing stock solutions for in vitro assays, but the final concentration should be kept low (typically <0.5%) to avoid cellular toxicity.

Conclusion

The Crystal Structure of Substituted Methylpyrimidines: From Supramolecular Synthesis to Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous bioactive molecules, including natural products and synthetic drugs.[1][2][3] Its derivatives exhibit a vast range of therapeutic properties, acting as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates how they interact with target macromolecules. Consequently, a profound understanding of their solid-state structure, or crystal structure, is not merely an academic exercise; it is a critical component of rational drug design, polymorphism screening, and formulation development.

This guide provides a technical overview of the principles and practices involved in determining and analyzing the crystal structures of substituted methylpyrimidines. Moving beyond a simple recitation of data, it delves into the causality behind experimental choices, the logic of supramolecular assembly, and the application of computational tools to achieve a holistic understanding of these vital compounds.

Section 1: The Supramolecular Chemistry of Methylpyrimidines: Principles of Crystal Engineering

The assembly of molecules into a crystalline lattice is a process of "molecular recognition," governed by a complex interplay of non-covalent intermolecular interactions.[5] Crystal engineering seeks to understand and control these interactions to design new solids with desired properties.[5] For substituted methylpyrimidines, the crystal packing is primarily dictated by a hierarchy of interactions, from strong hydrogen bonds to weaker, yet cumulatively significant, forces.

Key Intermolecular Interactions:

  • Hydrogen Bonds: As the most directional and strongest of the common non-covalent forces, hydrogen bonds are the primary drivers of crystal packing in many pyrimidine derivatives.[6] The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors, while substituents like amino (-NH2) and hydroxyl (-OH) groups act as effective donors. This leads to the formation of predictable and robust structural motifs.[1][7]

  • π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the packing of planar molecules.[1][8]

  • van der Waals Forces: These are ubiquitous, non-directional forces that contribute significantly to the overall lattice energy.[9] While individually weak, they become important in the absence of stronger directing groups.[10]

These interactions often combine to form supramolecular synthons : robust and recurring patterns of intermolecular connections that act as the building blocks of the crystal.[5][11] For example, the self-association of 2-aminopyrimidine moieties via a pair of N-H···N hydrogen bonds creates a highly stable centrosymmetric R²₂(8) ring motif, a common synthon in this class of compounds.[12]

G cluster_0 Key Intermolecular Interactions cluster_1 Resulting Supramolecular Assembly H_Bond Hydrogen Bonds (e.g., N-H···N, O-H···N) Crystal_Lattice Stable Crystal Lattice H_Bond->Crystal_Lattice Strong & Directional Pi_Stack π-π Stacking (Aromatic Rings) Pi_Stack->Crystal_Lattice Moderate & Orientational VdW van der Waals Forces (Dispersion, Dipole-Dipole) VdW->Crystal_Lattice Weak & Ubiquitous

Caption: Primary intermolecular forces driving crystal packing.

Section 2: Experimental Determination of Crystal Structure: A Self-Validating Workflow

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[13][14] It provides unambiguous and precise three-dimensional structural data, which is foundational for drug design and QSAR studies.[13] The process is a self-validating system, with internal checks and quality metrics that ensure the trustworthiness of the final model.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

Step 1: Crystal Growth (The Rate-Limiting Step) The prerequisite for any SC-XRD study is a high-quality single crystal, typically 0.1-0.3 mm in size. This is often the most challenging step.[13]

  • Methodology:

    • Slow Solvent Evaporation: Dissolve the purified methylpyrimidine derivative in a suitable solvent or solvent mixture to near-saturation. The container is loosely covered to allow the solvent to evaporate over several days or weeks, gradually increasing the solute concentration and promoting the formation of well-ordered crystals.[7]

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As solubility decreases with temperature, the solution becomes supersaturated, leading to crystallization.[15]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a "non-solvent" in which the compound is poorly soluble. The non-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Causality: The key is to approach supersaturation slowly. Rapid precipitation traps solvent and introduces defects, resulting in poor diffraction quality. Slow, controlled growth allows molecules to arrange themselves into a minimum-energy, well-ordered lattice.

Step 2: Data Collection

  • Methodology:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed on the diffractometer (e.g., a Bruker SMART APEX) and cooled under a stream of liquid nitrogen (typically to ~100-120 K).[15][16]

    • A monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å) is directed at the crystal.[16]

    • The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector).[14] Each image captures the intensity and position of the diffracted X-ray spots.[14]

  • Causality: Data is collected at cryogenic temperatures to minimize the thermal vibration of atoms.[15] This results in sharper diffraction spots at higher angles, leading to a more precise and detailed final structure.

Step 3: Structure Solution and Refinement

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

    • Structure Solution: The phase information, which is lost during the experiment, is computationally determined using direct methods or Patterson methods. This yields an initial, approximate electron density map. Software like SHELXS is commonly used for this step.[1]

    • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a full-matrix least-squares technique on F².[1][16] This iterative process minimizes the difference between the observed diffraction pattern and the one calculated from the model.

  • Trustworthiness: The quality of the final structure is assessed using agreement indices, primarily the R-factor (R1). An R1 value below 0.05 (5%) is generally considered indicative of a well-refined structure for small molecules.

G A Purified Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Select & Mount Single Crystal B->C D X-ray Data Collection (Cryogenic Temperature) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G G->F Iterative Refinement H Validation & Analysis (R-factor, CIF) G->H

Caption: The workflow of single-crystal X-ray crystallography.

Section 3: Influence of Substitution on Crystal Packing

The nature and position of substituents on the methylpyrimidine ring are the primary determinants of the final crystal structure. By altering the molecule's steric profile and hydrogen bonding capabilities, substituents guide the formation of distinct supramolecular architectures.

  • Hydroxymethyl Substituents: In a series of 5-hydroxymethylpyrimidines, the hydroxyl group acts as a potent hydrogen bond donor. This typically results in the formation of O–H···N hydrogen bonds with a pyrimidine nitrogen atom of an adjacent molecule, leading to the assembly of one-dimensional chains.[1] These chains are then further linked by weaker interactions like N-H···N or C-H···π contacts to build the 3D structure.[1]

  • Thio- and Benzylsulfanyl Substituents: The introduction of sulfur-containing groups, such as in 4-thiopyrimidine derivatives, can lead to different packing motifs. While classical hydrogen bonds still play a role, weaker C-H···S interactions can become structurally significant. The conformation of the molecule, particularly the dihedral angles between the pyrimidine and other attached rings, is a key feature defining the packing.[17]

  • Amino and Chloro Substituents: Even simple substituents can induce measurable changes. A comparative study showed that chlorine substitution shortens adjacent ring bonds, while methyl and amino groups cause a slight lengthening.[15] In 2,4-diaminopyrimidine salts, the amino groups are primary hydrogen bond donors, forming extensive networks with counter-ions through N-H···O and N-H···N interactions, often leading to complex layered or channeled structures.[4]

G mol1 mol2 mol1->mol2 N-H···N mol3 mol1->mol3 N-H···N mol4 mol2->mol4 N-H···N mol3->mol4 N-H···N caption A common R²₂(8) hydrogen bonding motif in aminopyrimidines.

Caption: The R²₂(8) hydrogen-bonded dimer synthon.

Comparative Crystallographic Data
Compound/Derivative ClassSubstituent(s)Space GroupKey Supramolecular Motif(s)
5-Hydroxymethylpyrimidines[1]-CH₂OH, -NHRP2₁/cO–H···N hydrogen-bonded C(6) chains
4-Thiopyrimidine Derivatives[17]-S-CH₂-Ar, -CH₂OHP-1, P2₁/c1D chains via C-H···O/N interactions
5-Methylpyrimidine[15]-CH₃P2₁/cClose-packed structure driven by VdW forces
2-Aminopyrimidine[15]-NH₂P2₁/cN-H···N hydrogen-bonded dimers
2,4-Diaminopyrimidine Salts[4]-NH₂, various anionsP-1, P2₁/c, C2/cExtensive N-H···O and N-H···N networks
Dihydropyrimidine Carboxylate[16]-NO₂, -COOCH₃P2₁/cN-H···O hydrogen-bonded dimers

Section 4: Advanced Structural Analysis and Phenomena

Hirshfeld Surface Analysis

Beyond visual inspection of packing diagrams, Hirshfeld surface analysis provides a powerful computational method for visualizing and quantifying intermolecular interactions.[18] The Hirshfeld surface is mapped with properties like dᵢ (distance to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), which can be plotted on a 2D "fingerprint plot."[18] This allows for a quantitative breakdown of the contribution of different contact types (e.g., H···H, C···H, N···H) to the overall crystal packing, confirming the dominant role of interactions like hydrogen bonding.[8][16]

Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[10][11] This phenomenon is of paramount importance in the pharmaceutical industry, as different polymorphs can have drastically different physical properties, including solubility, dissolution rate, stability, and bioavailability. The formation of a particular polymorph can be influenced by subtle changes in crystallization conditions (solvent, temperature, cooling rate) or by the conformational flexibility of the molecule itself.[11][19] For substituted methylpyrimidines, the competition between different possible hydrogen bonding synthons can lead to the formation of multiple polymorphic forms, making comprehensive polymorphic screening an essential step in drug development.[10][11]

Section 5: The Role of Crystallographic Databases

The collective knowledge from decades of crystallographic studies is curated and stored in publicly accessible databases. The foremost of these for small organic molecules is the Cambridge Structural Database (CSD) .[20][21][22]

  • A Centralized Repository: The CSD contains over a million crystal structures, providing an unparalleled resource for structural chemists.[22][23] It allows researchers to retrieve, visualize, and analyze the structures of known methylpyrimidine derivatives.

  • Knowledge-Based Analysis: Beyond simple retrieval, the software associated with the CSD enables powerful data mining.[24] Researchers can perform systematic analyses of geometric parameters, study the prevalence of certain supramolecular synthons, and identify trends in crystal packing across large families of related compounds. This knowledge-based approach is invaluable for predicting how a novel substituted methylpyrimidine might crystallize.

Conclusion

The crystal structure of a substituted methylpyrimidine is the result of a delicate balance of intermolecular forces, guided by the electronic and steric properties of its substituents. Understanding this structure is fundamental to controlling the solid-state properties of these pharmaceutically vital compounds. An integrated approach, combining meticulous experimental work via Single-Crystal X-ray Diffraction with advanced computational analysis and the vast knowledge base of the Cambridge Structural Database, provides the necessary framework. This synergy empowers researchers to move from simple structure determination to true crystal engineering, enabling the rational design of methylpyrimidine-based drugs with optimized efficacy, stability, and performance.

References

Theoretical Reactivity of 4-Chloro-5-iodo-6-methylpyrimidine: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth theoretical analysis of the reactivity of 4-Chloro-5-iodo-6-methylpyrimidine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Leveraging established principles of organic chemistry and computational analysis of analogous structures, this whitepaper offers a predictive framework for the selective functionalization of this versatile building block. We will explore its electronic properties, predict the regioselectivity of key cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—and discuss other important transformations such as nucleophilic aromatic substitution and metallation. This guide is intended for researchers, scientists, and drug development professionals seeking to strategically incorporate this pyrimidine derivative into their synthetic workflows.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a cornerstone of modern drug design. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. Dihalogenated pyrimidines, in particular, serve as versatile precursors for the introduction of molecular diversity through a variety of chemical transformations.

This guide focuses on the theoretical reactivity of a specific, yet highly promising, dihalogenated pyrimidine: this compound. The presence of two distinct halogen atoms at the C4 and C5 positions, along with a methyl group at C6, presents a unique landscape of reactivity that can be exploited for selective chemical modifications. Understanding the underlying electronic and steric factors governing its reactivity is paramount for its effective utilization in the synthesis of complex molecular architectures.

Proposed Synthesis of this compound

Synthesis_of_4_Chloro_5_iodo_6_methylpyrimidine start 6-Methyluracil step1 Iodination (I2, base) start->step1 intermediate1 5-Iodo-6-methyluracil step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic route to this compound.

This proposed synthesis leverages well-established methodologies for the halogenation of pyrimidine rings. The initial iodination at the C5 position is a common transformation for uracil derivatives. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl3) would then convert the uracil to the desired 4-chloropyrimidine.

Theoretical Analysis of Electronic Structure and Reactivity

The reactivity of this compound is fundamentally governed by the electronic distribution within the pyrimidine ring and the nature of the carbon-halogen bonds. While specific computational data for this exact molecule is not available, we can infer its properties from studies on analogous compounds, such as 4,6-dichloro-5-methylpyrimidine.[2][3]

Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the two nitrogen atoms and the halogen substituents will render the pyrimidine ring electron-deficient. The most positive (blue) regions, indicating susceptibility to nucleophilic attack, are expected to be located on the carbon atoms of the pyrimidine ring, particularly C4 and C6. The halogen atoms and the nitrogen lone pairs will represent regions of negative potential (red).

Mulliken charge analysis, a method for estimating partial atomic charges, would further quantify this charge distribution.[4] It is anticipated that the carbon atoms attached to the halogens (C4 and C5) will carry a partial positive charge, making them susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the LUMO is related to the electron affinity, and a lower LUMO energy indicates a greater susceptibility to nucleophilic attack.[5][6][7][8] For this compound, the LUMO is expected to be localized over the electron-deficient pyrimidine ring, with significant contributions from the C4 and C6 positions. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Bond Dissociation Energies (BDEs) of Carbon-Halogen Bonds

The relative reactivity of the C4-Cl and C5-I bonds is a critical factor in determining the regioselectivity of many reactions. The bond dissociation energy (BDE) is the energy required to homolytically cleave a bond. Generally, for carbon-halogen bonds, the BDE decreases down the group: C-F > C-Cl > C-Br > C-I.[9][10] This trend suggests that the C5-I bond in this compound will be significantly weaker and therefore more reactive than the C4-Cl bond. This difference in BDE is a key predictor of regioselectivity in palladium-catalyzed cross-coupling reactions, where oxidative addition to the C-X bond is often the rate-determining step.

Predicted Reactivity in Key Organic Transformations

Based on the theoretical principles outlined above, we can predict the reactivity of this compound in several important classes of organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The regioselectivity in dihalogenated pyrimidines is a subject of considerable interest.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[9][11][12] Given the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond, it is highly probable that the Suzuki-Miyaura coupling of this compound will occur selectively at the C5 position.

Suzuki_Coupling reactant This compound reagents Ar-B(OH)2 Pd catalyst, Base reactant->reagents product 4-Chloro-5-aryl-6-methylpyrimidine reagents->product

Caption: Predicted regioselective Suzuki-Miyaura coupling at the C5 position.

Experimental Protocol (General):

  • To a degassed solution of this compound (1.0 equiv) and the desired arylboronic acid (1.1-1.5 equiv) in a suitable solvent (e.g., dioxane, toluene, or DMF/water), add a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-5 mol%) and a base (e.g., K2CO3, Cs2CO3, 2-3 equiv).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15][16] Similar to the Suzuki coupling, the higher reactivity of the C-I bond dictates that the Sonogashira coupling will preferentially occur at the C5 position.

Sonogashira_Coupling reactant This compound reagents Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base reactant->reagents product 4-Chloro-5-alkynyl-6-methylpyrimidine reagents->product

Caption: Predicted regioselective Sonogashira coupling at the C5 position.

Experimental Protocol (General):

  • To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or triethylamine), add a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[17][18][19] The selective amination of this compound is also predicted to occur at the C5 position due to the lability of the C-I bond.

Buchwald_Hartwig_Amination reactant This compound reagents Amine (R-NH2) Pd catalyst, Ligand, Base reactant->reagents product 4-Chloro-5-(amino)-6-methylpyrimidine reagents->product

Caption: Predicted regioselective Buchwald-Hartwig amination at the C5 position.

Experimental Protocol (General):

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K3PO4, 1.5-2.5 equiv).

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry, filter, and concentrate.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In dihalopyrimidines, the position of substitution is influenced by both electronic and steric factors. For this compound, the C4 position is activated by two adjacent nitrogen atoms, making it a likely site for nucleophilic attack. While the C-I bond is weaker, the electronic activation at C4 is a dominant factor in SNAr reactions. Therefore, it is predicted that SNAr will occur preferentially at the C4 position.[20][21][22]

SNAr reactant This compound reagents Nucleophile (Nu-H) Base reactant->reagents product 4-(Nucleophile)-5-iodo-6-methylpyrimidine reagents->product Lithiation reactant This compound reagents1 Alkyllithium (e.g., n-BuLi) Low Temperature reactant->reagents1 intermediate 4-Chloro-5-lithio-6-methylpyrimidine reagents1->intermediate reagents2 Electrophile (E+) intermediate->reagents2 product 4-Chloro-5-(E)-6-methylpyrimidine reagents2->product

References

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Chloro-5-iodo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-Chloro-5-iodo-6-methylpyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its inherent reactivity, dictated by the presence of two distinct halogen substituents on the electron-deficient pyrimidine core, necessitates a thorough understanding of its chemical stability to ensure the integrity of research and development activities. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and potential degradation pathways of this compound. We will delve into the mechanistic rationale behind its stability, outline protocols for handling and stability assessment, and offer field-proven insights to maintain its quality and performance in demanding research environments.

Introduction: The Duality of Reactivity and Stability

The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleic acids and a plethora of pharmaceuticals.[1] The functionalization of this core with halogen atoms, as seen in this compound, imparts a unique chemical reactivity that is both a boon for synthetic chemists and a challenge for long-term storage and handling. The electron-withdrawing nature of the pyrimidine ring, coupled with the good leaving group ability of the chloro and iodo substituents, makes the molecule susceptible to nucleophilic attack. Understanding the delicate balance between desired reactivity and unwanted degradation is paramount for its effective utilization in drug discovery pipelines. This guide aims to provide the necessary framework for researchers to confidently handle and store this valuable reagent.

Physicochemical Properties and Recommended Storage

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C5H4ClIN2[2][3]
Molecular Weight 254.46 g/mol
Appearance White to yellow solid[4]
Storage Temperature -20°C[2][3][4]

Optimal Storage Conditions:

Based on supplier recommendations and the inherent chemical nature of the compound, the following storage conditions are mandated to ensure long-term stability:

  • Temperature: Store frozen at -20°C.[2][3][4] This significantly reduces the rate of potential degradation reactions.

  • Light: Protect from light.[2][3] Halogenated organic compounds can be susceptible to photodegradation, leading to the formation of radical species and subsequent decomposition.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon).[2][3] This mitigates the risk of oxidation and reactions with atmospheric moisture.

  • Moisture: Keep in a dry, sealed container. The compound is susceptible to hydrolysis.

The causality behind these stringent storage conditions lies in the chemical reactivity of the molecule, which we will explore in the subsequent sections.

Key Factors Influencing Chemical Stability

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack, hydrolysis, and photodegradation.

Susceptibility to Nucleophilic Attack and Hydrolysis

The pyrimidine ring is electron-deficient, which activates the C4-chloro and C5-iodo positions towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is particularly labile due to the additional activation by the adjacent nitrogen atoms.

Hydrolysis: Water, although a weak nucleophile, can hydrolyze the C-Cl bond, especially under non-neutral pH conditions or elevated temperatures, leading to the formation of the corresponding pyrimidone derivative. Studies on other chloropyrimidines have shown that the rate of hydrolysis is highly dependent on the pH and the substitution pattern on the pyrimidine ring.[5][6] The presence of acid can catalyze this hydrolysis.[6]

Photostability

Halogenated aromatic compounds, in general, can be sensitive to light. The energy from UV or even visible light can be sufficient to induce homolytic cleavage of the carbon-halogen bond, particularly the weaker carbon-iodine bond. This can initiate radical chain reactions, leading to a complex mixture of degradation products. Therefore, storing the compound in amber vials or in the dark is a critical preventative measure.

Thermal Stability

Potential Degradation Pathways

Based on the known reactivity of halogenated pyrimidines, several degradation pathways can be postulated for this compound.

G A This compound B 4-Hydroxy-5-iodo-6-methylpyrimidine (Pyrimidone) A->B Hydrolysis (H2O, H+ or OH-) C 4-Amino-5-iodo-6-methylpyrimidine (Amine Adduct) A->C Amination (R-NH2) D De-iodinated Product A->D Reductive Dehalogenation E Other Degradants B->E Further Degradation C->E Further Degradation D->E Further Degradation

Caption: Potential degradation pathways of this compound.

The primary degradation pathways are expected to be:

  • Hydrolysis: Reaction with water to replace the chlorine atom with a hydroxyl group, forming the tautomeric pyrimidone.

  • Amination: Reaction with primary or secondary amines, which are common reagents in drug discovery, to yield the corresponding amino-pyrimidine adducts.

  • Reductive Dehalogenation: The iodo group is generally more susceptible to reductive cleavage than the chloro group. This can occur in the presence of reducing agents or under certain catalytic conditions.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in research, it is crucial to perform stability assessments, particularly if the compound has been stored for an extended period or if there are concerns about its handling.

Visual Inspection

A simple yet effective initial assessment is a visual inspection of the material. Any change in color (e.g., from white/off-white to brown) or physical state (e.g., clumping of the solid) can be an indicator of degradation.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity and detecting degradation products.[2] The method should be capable of separating the parent compound from its potential degradants.

Step-by-Step Methodology:

  • Column Selection: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of pyrimidine derivatives.[2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[8] An isocratic method with a mobile phase like Methanol/Water (55/45) has also been reported for pyrimidine derivatives.[2]

  • Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 225 nm) is commonly used.[2]

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity of the compound can be determined by the area percentage of the main peak. The presence of any new peaks indicates the formation of degradation products.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[9][10][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[9]

G cluster_0 Stress Conditions cluster_1 Analytical Workflow A Acidic Hydrolysis (e.g., 0.1 M HCl) F Sample Preparation A->F B Basic Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidative Degradation (e.g., 3% H2O2) C->F D Thermal Degradation (e.g., 60°C) D->F E Photolytic Degradation (UV/Vis light) E->F G HPLC Analysis (Stability-Indicating Method) F->G H Peak Purity Assessment G->H I Identification of Degradants (e.g., LC-MS) G->I

Caption: Experimental workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide and keep at room temperature or slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80°C) for an extended period.

  • Photolytic Degradation: Expose a solution of the compound to UV and/or visible light.

After each stress condition, the samples should be analyzed by the stability-indicating HPLC method to assess the extent of degradation and the profile of the degradation products. For structural elucidation of major degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Long-Term and Accelerated Stability Testing

For critical applications, such as in late-stage drug development, more formal stability testing according to ICH guidelines may be necessary.[4]

  • Long-Term Stability Testing: This involves storing the compound under the recommended storage conditions (-20°C) and testing it at regular intervals (e.g., every 3-6 months) over its proposed shelf life.[12][13]

  • Accelerated Stability Testing: This study is performed under elevated temperature and humidity conditions (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.[4][12][14]

Conclusion and Best Practices

The chemical stability of this compound is a critical factor that directly impacts its utility in research and development. Its susceptibility to hydrolysis, nucleophilic attack, and photodegradation necessitates strict adherence to recommended storage and handling protocols. By understanding the underlying chemical principles and implementing robust stability assessment procedures, researchers can ensure the integrity of this valuable building block and the reliability of their experimental outcomes.

Key Takeaways and Best Practices:

  • Always store at -20°C, protected from light, and under an inert atmosphere.

  • Handle the compound in a dry, well-ventilated area, and minimize its exposure to atmospheric moisture.

  • Before use, especially after prolonged storage, perform a visual inspection and consider a purity check by HPLC.

  • Be mindful of the compound's reactivity with nucleophiles, including water and amines.

  • For critical applications, consider performing forced degradation studies to understand its stability profile in your specific experimental context.

By following the guidance outlined in this technical guide, researchers can confidently navigate the challenges associated with the handling and storage of this compound, thereby maximizing its potential in the synthesis of novel chemical entities.

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-5-iodo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-iodo-6-methylpyrimidine is a versatile trifunctionalized pyrimidine scaffold of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a chloro, an iodo, and a methyl group on the pyrimidine core imparts a well-defined and predictable reactivity profile, offering multiple avenues for selective functionalization. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, grounded in the fundamental principles of heterocyclic chemistry and supported by established synthetic transformations. We will explore the molecule's electronic landscape, dissect the influence of its substituents on reactivity, and present detailed mechanistic insights into its key reactions. This guide aims to serve as a valuable resource for researchers leveraging this powerful building block in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Value of a Multifunctional Pyrimidine

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic derivatization of the pyrimidine ring is a cornerstone of drug design, enabling the fine-tuning of physicochemical properties and biological activity. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its halogen substituents, allowing for sequential and site-selective modifications. The presence of the methyl group further modulates the electronic properties and provides a steric marker. Understanding the inherent electrophilic and nucleophilic potential of each position on this molecule is paramount for its effective utilization in complex synthetic campaigns.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the electronic effects of its substituents.

  • The Pyrimidine Core: As a π-deficient heteroaromatic system, the pyrimidine ring is inherently susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6, which are ortho or para to the ring nitrogens. Conversely, electrophilic substitution on the pyrimidine ring is generally disfavored.

  • Substituent Effects:

    • Chloro Group (C4): The chlorine atom at the C4 position is a moderately deactivating group due to its inductive electron-withdrawing effect. However, its lone pairs can participate in resonance, which is crucial for stabilizing the intermediate in nucleophilic aromatic substitution (SNAr). The C4 position is a prime electrophilic site.

    • Iodo Group (C5): The iodine atom at the C5 position is the most polarizable of the halogens and is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker than the C-Cl bond, making the C5 position another key electrophilic center, particularly for palladium-catalyzed reactions.

    • Methyl Group (C6): The methyl group at the C6 position is a weak electron-donating group through hyperconjugation. This slightly increases the electron density of the ring and can influence the regioselectivity of nucleophilic attack.

The combination of these features creates a molecule with distinct reactive centers, allowing for a predictable and controlled functionalization strategy.

Electrophilic Sites and Key Reactions

The primary electrophilic sites of this compound are the carbon atoms bonded to the halogen atoms, C4 and C5.

C4 Position: The Hub for Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This SNAr reaction is a cornerstone of pyrimidine chemistry and proceeds through a Meisenheimer-like intermediate.

Mechanism of SNAr at C4:

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged intermediate (Meisenheimer complex).

  • Stabilization: The negative charge in the intermediate is delocalized over the pyrimidine ring, including the electronegative nitrogen atoms, which provides significant stabilization.

  • Chloride Elimination: The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

Causality in SNAr Reactivity: The high reactivity of the C4 position is a direct consequence of the σ-electron-withdrawing effect of the adjacent nitrogen atom (N3) and the π-electron-withdrawing nature of the pyrimidine ring, which stabilizes the anionic intermediate. The presence of the weakly electron-donating methyl group at C6 has a minor deactivating effect on the C4 position compared to an unsubstituted pyrimidine.

Typical Nucleophiles: A wide range of nucleophiles can be employed in SNAr reactions at the C4 position, including:

  • Amines (primary and secondary)

  • Alkoxides and phenoxides

  • Thiolates

Nucleophile TypeProduct
R-NH₂4-Amino-5-iodo-6-methylpyrimidine
R-OH / Base4-Alkoxy/Aryloxy-5-iodo-6-methylpyrimidine
R-SH / Base4-Thioether-5-iodo-6-methylpyrimidine
C5 Position: A Gateway for Carbon-Carbon Bond Formation

The C5 position, bearing the iodo substituent, is the primary site for palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond allows for highly selective functionalization at this position.[1]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C5 position of the pyrimidine and a variety of organoboron reagents.

Reaction Principle: The catalytic cycle involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling Start Pd(0)L_n Intermediate1 Ar-Pd(II)-I(L_n) Start->Intermediate1 Ar-I OxAdd Oxidative Addition (Ar-I) Intermediate2 Ar-Pd(II)-R(L_n) Intermediate1->Intermediate2 R-B(OR)₂ Base Transmetalation Transmetalation (R-B(OR)_2) Intermediate2->Start Ar-R RedElim Reductive Elimination Product Ar-R

Suzuki Coupling Catalytic Cycle

The Sonogashira coupling enables the introduction of alkyne moieties at the C5 position, a valuable transformation for the synthesis of rigid molecular scaffolds.

Reaction Principle: This reaction is typically co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the terminal alkyne.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the terminal alkyne, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Protocol Steps:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle.

  • Amine Base: Acts as a solvent and neutralizes the HI generated during the reaction, preventing side reactions.

  • CuI Co-catalyst: Facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Nucleophilic Sites and Their Generation

While the pyrimidine ring itself is electron-deficient, nucleophilic sites can be generated on this compound through metal-halogen exchange.

Metal-Halogen Exchange

Treatment of this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-BuLi or t-BuLi), can induce a metal-halogen exchange. The reactivity order for this exchange is I > Br > Cl, meaning the iodine at the C5 position will react preferentially.[2]

Reaction: This reaction converts the electrophilic C5 position into a potent nucleophilic center, which can then be quenched with a variety of electrophiles.

Metal-Halogen Exchange and Quenching

Common Electrophiles for Quenching:

  • Aldehydes and ketones

  • Carbon dioxide

  • Alkyl halides

  • Disulfides

Summary of Reactive Sites

The following table summarizes the key reactive sites of this compound and the primary transformations associated with them.

PositionSubstituentSite TypePrimary Reactions
C4ChloroElectrophilicNucleophilic Aromatic Substitution (SNAr)
C5IodoElectrophilicPalladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.)
C5IodoPrecursor to NucleophilicMetal-Halogen Exchange

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic molecules for drug discovery. Its well-defined electrophilic centers at C4 and C5 allow for selective and sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively. Furthermore, the potential for generating a nucleophilic site at C5 via metal-halogen exchange adds another layer of synthetic utility. A thorough understanding of the electronic properties and reactivity patterns of this molecule, as outlined in this guide, empowers researchers to strategically design and execute efficient synthetic routes to novel and potentially bioactive compounds.

References

A Technical Guide to the Biological Activities of Pyrimidine Derivatives: From Core Mechanisms to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved therapeutic agents.[1][2][3][4] As a fundamental component of nucleic acids (cytosine, thymine, and uracil) and essential biomolecules like Vitamin B1, the pyrimidine ring system offers a versatile framework for designing molecules that can interact with a wide range of biological targets.[1][3][5][6] This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyrimidine derivatives, with a focus on their applications as anticancer, anti-inflammatory, antiviral, antimicrobial, and cardiovascular agents.[5][7][8][9] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, detailing mechanisms of action, quantitative structure-activity relationships, and validated experimental protocols for preclinical evaluation.

Anticancer Activity: Targeting the Machinery of Malignancy

Pyrimidine derivatives represent one of the most successful classes of anticancer agents, primarily by disrupting the metabolic and signaling pathways that cancer cells exploit for their rapid proliferation and survival.[10][11]

Core Mechanisms of Action

The anticancer effects of pyrimidine derivatives are multifaceted, often involving the inhibition of critical enzymes and signaling proteins.

  • Antimetabolites and Nucleic Acid Synthesis: Many pyrimidine-based drugs function as antimetabolites.[10] By mimicking endogenous pyrimidines, they competitively inhibit enzymes essential for DNA and RNA synthesis, leading to the arrest of cell division and the induction of apoptosis.[11][12][13] A prominent example is 5-Fluorouracil (5-FU), which disrupts thymidylate synthase, an enzyme critical for DNA replication and repair.

  • Kinase Inhibition: Cancer is often driven by aberrant kinase signaling. Pyrimidine scaffolds are adept at fitting into the ATP-binding pockets of various kinases. This has led to the development of potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and the mammalian Target of Rapamycin (mTOR), all of which are key regulators of cell growth, proliferation, and survival.[10][14][15][16]

  • Targeting De Novo Pyrimidine Synthesis: Cancer cells exhibit a heightened dependency on the de novo pyrimidine synthesis pathway to fuel their high proliferation rate.[12] The enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a critical target in this pathway.[12][16] Inhibiting DHODH depletes the pyrimidine pool necessary for nucleic acid synthesis, effectively starving the cancer cells. Oncogenic signaling pathways, including RAS-MAPK and PI3K-Akt-mTOR, are known to upregulate this pathway, making its inhibition a targeted therapeutic strategy.[12][16]

Signaling Pathway: Oncogenic Regulation of Pyrimidine Synthesis

The diagram below illustrates how oncogenic pathways converge to promote de novo pyrimidine synthesis and where pyrimidine-based inhibitors can intervene.

cluster_0 Oncogenic Signaling cluster_1 De Novo Pyrimidine Synthesis Growth_Factors Growth_Factors RAS_MAPK RAS-RAF-MEK-MAPK Signaling Growth_Factors->RAS_MAPK PI3K_mTOR PI3K/Akt/mTORC1 Signaling Growth_Factors->PI3K_mTOR CAD CAD Enzyme (Trifunctional) RAS_MAPK->CAD PI3K_mTOR->CAD S6K1-mediated Activation of CAD c_Myc c-Myc c_Myc->CAD Upregulates Transcription DHODH DHODH (Mitochondria) CAD->DHODH UMPS UMPS DHODH->UMPS Nucleotides Pyrimidine Nucleotides (UMP, dTMP, dCTP) UMPS->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Inhibitor DHODH Inhibitors (e.g., Brequinar) Inhibitor->DHODH

Caption: Oncogenic pathways activate de novo pyrimidine synthesis, a key target for inhibitors.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the cytotoxic activity of representative pyrimidine derivatives against various human cancer cell lines.

DerivativeMolecular TargetCancer Cell LineIC₅₀ (µM)Reference
5-Fluorouracil Thymidylate SynthaseLoVo (Colon)0.5 - 5[17]
Gemcitabine DNA PolymeraseA549 (Lung)0.01 - 0.1[17]
Compound 2d UnknownA549 (Lung)~50[18]
Compound 63 Kinase InhibitorPC-3 (Prostate)1.54[15]
Compound 64 Kinase InhibitorA-549 (Lung)0.41[15]
Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of living cells.[19][20]

Causality and Rationale: This protocol is selected for its reliability, high throughput, and direct correlation between mitochondrial reductase activity and cell viability.[20] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative determination of cytotoxicity.[19][20]

Step-by-Step Methodology: [21]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) into a 96-well microplate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: A standardized workflow for determining the anticancer potency of test compounds.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a driver of numerous diseases, and pyrimidine derivatives have shown significant promise as anti-inflammatory agents by targeting key enzymatic and signaling pathways.[4]

Core Mechanisms of Action
  • Inhibition of Cyclooxygenase (COX) Enzymes: A primary mechanism is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[4] Many pyrimidine derivatives exhibit selective inhibition of COX-2, the inducible isoform that is upregulated at sites of inflammation, while sparing COX-1, which is involved in homeostatic functions like gastric protection.[22][23] This selectivity is crucial for developing anti-inflammatory drugs with an improved safety profile compared to non-selective NSAIDs.[24]

  • Suppression of Pro-inflammatory Mediators: Beyond COX inhibition, these compounds can suppress the production and activity of other inflammatory mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-6) and transcription factors like Nuclear Factor-kappa B (NF-κB), which is a master regulator of the inflammatory response.[23]

Signaling Pathway: The Arachidonic Acid Cascade

The diagram below shows the conversion of arachidonic acid into prostaglandins by COX enzymes and the site of action for selective COX-2 inhibitors.

cluster_cox Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Prostaglandins (Homeostasis, GI Protection) COX1->PG_Homeo PG_Inflam Prostaglandins (Inflammation, Pain) COX2->PG_Inflam Inhibitor Selective COX-2 Inhibitors (Pyrimidine Derivatives) Inhibitor->COX2

Caption: Pyrimidine derivatives can selectively inhibit COX-2 to reduce inflammation.

Quantitative Data: COX-2 Selectivity of Pyrimidine Derivatives
DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5 >1000.04>2500[23]
Compound 6 >1000.04>2500[23]
Compound 9 >1009.47>10.5[23]
Celecoxib (Standard) 150.04375[23]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the inhibitory activity and selectivity of compounds against COX-1 and COX-2 enzymes, often performed using commercially available screening kits.[22][23]

Causality and Rationale: The assay directly quantifies the enzymatic conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is then measured. By running parallel reactions for both COX-1 and COX-2 isoforms, the potency (IC₅₀) and selectivity of the test compound can be accurately determined, which is a critical step in identifying promising anti-inflammatory drug candidates.[25]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the kit instructions, including assay buffer, heme, and purified human recombinant COX-1 and COX-2 enzymes.

  • Compound Preparation: Dissolve the test pyrimidine derivative in DMSO to make a stock solution. Prepare serial dilutions in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the diluted test compound or a reference inhibitor (e.g., Celecoxib) to the wells. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Stop Reaction: After a defined incubation period (e.g., 2 minutes), add a stop solution (e.g., 1 M HCl) to terminate the reaction.

  • Detection: The amount of prostaglandin produced is quantified, often via an enzyme immunoassay (EIA) for PGE₂ or by measuring the oxidation of a colorimetric probe like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[22]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting percent inhibition versus log concentration. Calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Antiviral and Antimicrobial Activities

The pyrimidine core is central to many antimicrobial and antiviral drugs, often acting as nucleoside/nucleotide analogs that disrupt pathogen replication.[5][7]

Core Mechanisms of Action
  • Antiviral: Pyrimidine nucleoside analogs are phosphorylated within host cells to their active triphosphate form. They are then incorporated into the growing viral DNA or RNA chain by viral polymerases. Lacking a 3'-hydroxyl group, they act as chain terminators, halting viral replication.[2][7] This is the mechanism for drugs like Zidovudine (AZT) used against HIV.[17] Other derivatives may inhibit viral entry or other key viral enzymes.[26]

  • Antibacterial: The classic example is Trimethoprim, which selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor needed for nucleotide and amino acid synthesis.[7] Its high selectivity for the bacterial enzyme over the human counterpart makes it an effective antibiotic.

  • Antifungal: Flucytosine (5-fluorocytosine) is taken up by fungal cells and converted by fungal-specific enzymes into 5-fluorouracil. This is subsequently metabolized to intermediates that inhibit both DNA and RNA synthesis, leading to fungal cell death.[7]

Quantitative Data: Antimicrobial and Antiviral Potency
DerivativeTarget Organism/VirusActivity MetricPotencyReference
Trimethoprim Escherichia coliMIC0.5 - 2 µg/mL[7]
Flucytosine Candida albicansMIC0.1 - 1 µg/mL[7]
Zidovudine (AZT) HIV-1EC₅₀0.003 - 0.01 µM[17]
Compound 14b Staphylococcus aureusMIC3.9 µg/mL[27]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Causality and Rationale: This assay establishes the lowest concentration of a drug that prevents the visible growth of a specific microorganism. It provides a quantitative measure of potency and is essential for comparing the efficacy of new compounds against standard antibiotics.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target microorganism (e.g., S. aureus) in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test pyrimidine derivative in the broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Cardiovascular Activity

Dihydropyrimidine derivatives are well-established cardiovascular agents, primarily acting as calcium channel blockers.[28]

Core Mechanism of Action

These compounds, often referred to as "dihydropyridines" despite the pyrimidine core in many analogs, selectively block L-type voltage-gated calcium channels.[29][30] These channels are prevalent in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium into these cells, the derivatives prevent the activation of the contractile machinery, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.[28][31]

Quantitative Data: Calcium Channel Blockade
DerivativeActionPotency MetricValueReference
Nifedipine (analog) L-type Ca²⁺ Channel BlockerIC₅₀~100 nM[31]
SR-9 L-type Ca²⁺ Channel BlockerBinding Energy-8.1 kcal/mol[29][30]
SR-10 L-type Ca²⁺ Channel BlockerBinding Energy-8.2 kcal/mol[29][30]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring.[1][8]

  • Electron-withdrawing vs. Donating Groups: The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) can significantly influence bioactivity, often enhancing antimicrobial or anticancer potency.[5][32]

  • Lipophilicity: Substitution with hydrophobic groups can improve membrane permeability and interaction with hydrophobic binding pockets in target enzymes.[32]

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., creating triazolopyrimidines or pyridopyrimidines) can drastically alter the molecule's shape and electronic properties, often leading to enhanced and more specific biological activities.[6][15][27]

A thorough SAR analysis is critical in medicinal chemistry to guide the rational design of new pyrimidine analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

The pyrimidine scaffold is a remarkably versatile and enduringly important core in drug discovery. Its derivatives have demonstrated a vast spectrum of biological activities, leading to cornerstone therapies for cancer, inflammation, and infectious diseases.[1][5][8] The continued exploration of this chemical space, guided by a deep understanding of molecular mechanisms and structure-activity relationships, holds immense potential. Future research will likely focus on designing novel derivatives with enhanced target selectivity, improved pharmacokinetic profiles, and the ability to overcome drug resistance, further solidifying the legacy of the pyrimidine nucleus in modern medicine.

References

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 4-Chloro-5-iodo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to selectively functionalize these heterocycles is paramount for analog synthesis and structure-activity relationship (SAR) studies. This application note provides a comprehensive guide to the site-selective Suzuki-Miyaura cross-coupling of 4-Chloro-5-iodo-6-methylpyrimidine. We delve into the mechanistic principles governing the chemoselective coupling at the C5-iodo position over the C4-chloro position, offering a field-proven, step-by-step protocol. This guide is designed to provide researchers with the technical accuracy and practical insights required to successfully implement this transformation, enabling the efficient synthesis of 5-aryl-4-chloro-6-methylpyrimidines as versatile intermediates for drug discovery.

The Principle of Site-Selectivity in Dihalopyrimidines

The successful execution of a selective cross-coupling on a substrate bearing multiple halogen atoms, such as this compound, hinges on exploiting the intrinsic reactivity differences of the carbon-halogen bonds. The Suzuki-Miyaura reaction's catalytic cycle is initiated by the oxidative addition of the organohalide to a palladium(0) complex. This step is typically the rate-determining and selectivity-determining step of the entire process.[1][2]

The reactivity of organohalides towards Pd(0) follows a well-established trend, primarily governed by the carbon-halogen bond dissociation energy:

C–I < C–Br < C–OTf < C–Cl [3][4]

The C–I bond is significantly weaker and more polarizable than the C–Cl bond, making it far more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5][6] Consequently, by carefully controlling the reaction conditions, particularly temperature, one can achieve highly selective coupling at the C5-iodo position while leaving the more robust C4-chloro bond intact for subsequent transformations. This inherent reactivity difference provides a powerful and reliable tool for the regioselective elaboration of dihalogenated heterocycles.[4]

The Catalytic Cycle: A Visual Workflow

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Coupling cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative Ar¹-Pd(II)L₂(X) (Oxidative Adduct) pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar¹-Pd(II)L₂(Ar²) (Transmetalation Complex) pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->product_complex Reductive Elimination product_complex->invis_node Ar¹-Ar² (Product) invis_node->pd0 ar1x Ar¹-X (this compound) X=I ar1x->pd0 ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) ar2b->pd2_oxidative base Base (e.g., K₂CO₃) base->pd2_oxidative

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a robust starting point for the selective coupling of an arylboronic acid to the C5 position of this compound.

3.1. Materials and Reagents

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Arylboronic Acid or Ester (1.1–1.3 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%) or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand.

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0–3.0 eq), finely powdered.

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Dimethoxyethane (DME).

  • Inert Gas: Nitrogen (N₂) or Argon (Ar).

3.2. Equipment

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Inert gas line (manifold or balloon).

  • Heating mantle or oil bath with temperature control.

  • Standard laboratory glassware for workup and purification.

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.

3.3. Step-by-Step Procedure

  • Flask Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and powdered K₂CO₃ (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) to the flask. The reaction mixture should be a suspension. Note: Degassing the solvent by bubbling with an inert gas for 15-20 minutes prior to addition is critical to prevent catalyst oxidation.

  • Reaction Execution: The reaction mixture is heated to 80–90 °C with vigorous stirring. Causality Note: Using a moderate temperature is key to ensuring selectivity. Higher temperatures (>110 °C) may begin to induce competitive coupling at the C-Cl bond.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodo-pyrimidine is consumed (typically 2–12 hours).[7]

  • Cooling: Upon completion, cool the reaction mixture to room temperature.

3.4. Workup and Purification

  • Quenching: Dilute the cooled mixture with an organic solvent such as ethyl acetate.

  • Washing: Wash the organic mixture sequentially with water and then brine to remove the base and other inorganic salts.[7]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-4-chloro-6-methylpyrimidine.

Summary of Key Reaction Parameters

For ease of reference and optimization, the critical parameters for this selective coupling are summarized below.

ParameterRecommended Reagent/ConditionRationale & Notes
Substrate This compoundDihalo-substrate with distinct halide reactivities.
Boronic Acid/Ester 1.1–1.3 equivalentsA slight excess ensures complete consumption of the limiting substrate.
Catalyst Pd(PPh₃)₄ (2-5 mol%)A common, effective catalyst for this transformation.[8][9]
Base K₂CO₃ or Na₂CO₃ (2.0-3.0 eq)Mild inorganic base required for the transmetalation step.[9]
Solvent 1,4-Dioxane/H₂O (4:1) or DMEA polar aprotic/aqueous mixture is effective for dissolving reagents.[10][11]
Temperature 80–90 °COptimal for selective C-I bond activation without affecting the C-Cl bond.
Atmosphere Inert (N₂ or Ar)Essential to protect the Pd(0) catalyst from atmospheric oxygen.
Typical Yield 70–95%Yields are dependent on the specific boronic acid used.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (oxidized); Insufficiently degassed solvent; Poor quality base.Use fresh catalyst; Thoroughly degas solvents before use; Use finely powdered, dry base.
Dehalogenation Presence of protic impurities; Reaction run for too long.Ensure all reagents and solvents are dry; Monitor reaction closely and stop once starting material is consumed.
Formation of Biaryl Homocoupling Oxygen contamination leading to oxidative coupling of boronic acids.Maintain a strict inert atmosphere throughout the reaction setup and execution.
Loss of Selectivity (C-Cl coupling) Reaction temperature is too high.Reduce the reaction temperature to the recommended 80-90 °C range and monitor carefully.

Conclusion

The protocol described provides a reliable and highly selective method for the Suzuki-Miyaura coupling at the C5-iodo position of this compound. By leveraging the fundamental principles of differential halide reactivity in palladium catalysis, researchers can confidently synthesize valuable 5-aryl-4-chloro-6-methylpyrimidine intermediates. The retained C4-chloro handle serves as a valuable site for further diversification through subsequent cross-coupling or nucleophilic aromatic substitution reactions, making this protocol a strategic asset in the synthesis of complex molecules for drug discovery and development.

References

Sonogashira coupling of 4-Chloro-5-iodo-6-methylpyrimidine with terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Sonogashira Coupling of 4-Chloro-5-iodo-6-methylpyrimidine with Terminal Alkynes

Introduction: Precision Synthesis for Pharmaceutical Scaffolds

The Sonogashira cross-coupling reaction, first reported in 1975, stands as a cornerstone of modern organic synthesis for its efficient formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This palladium- and copper-co-catalyzed transformation is invaluable in the synthesis of complex molecular architectures under remarkably mild conditions.[1][3] Its utility is particularly pronounced in drug discovery and medicinal chemistry, where the introduction of rigid alkynyl moieties can profoundly influence the pharmacological properties of a molecule.[4][5][6]

This guide focuses on a specific, yet highly relevant, application: the Sonogashira coupling of this compound. Pyrimidine derivatives are privileged scaffolds, forming the core of numerous therapeutic agents. The presence of two distinct halogen atoms on the pyrimidine ring—iodine and chlorine—presents a unique synthetic challenge and opportunity. The inherent difference in reactivity between the C-I and C-Cl bonds allows for a highly chemoselective coupling reaction. By carefully controlling reaction conditions, it is possible to selectively functionalize the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations. This guide provides a deep dive into the mechanism, a robust experimental protocol, and key insights for researchers aiming to leverage this powerful reaction.

Mechanism and the Principle of Chemoselectivity

The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[7][8] A complete understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The primary cycle begins with the active Palladium(0) catalyst. It undergoes oxidative addition with the aryl halide, breaking the carbon-halogen bond and forming a Pd(II) intermediate. This is the step where chemoselectivity is determined.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne.[9] In the presence of an amine base, the alkyne is deprotonated to form a highly reactive copper acetylide intermediate.[7]

  • Transmetalation and Reductive Elimination: The crucial transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) complex.[7] The resulting palladium intermediate then undergoes reductive elimination, forming the final C-C bond of the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][7]

Sonogashira_Mechanism Fig. 1: The dual catalytic cycle of the Sonogashira coupling. cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition pd0->pd_ox R-X pd2_complex R-Pd(II)L₂(X) pd_ox->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd_alkyne_complex R-Pd(II)L₂(C≡CR') transmetalation->pd_alkyne_complex cu_x Cu(I)X transmetalation->cu_x Regenerates Cu(I)X reductive_elim Reductive Elimination pd_alkyne_complex->reductive_elim reductive_elim->pd0 Product R-C≡CR' cu_alkyne π-Alkyne Complex cu_x->cu_alkyne H-C≡CR' cu_acetylide Copper Acetylide Cu-C≡CR' cu_alkyne->cu_acetylide Base, -H⁺ cu_acetylide->transmetalation Transfers Acetylide

Caption: The interconnected Palladium and Copper catalytic cycles.

Chemoselectivity: Exploiting Halogen Reactivity

The key to selectively coupling at the C-5 position of this compound lies in the differential reactivity of the carbon-halogen bonds towards oxidative addition with the Pd(0) catalyst. The established reactivity order is C−I > C−Br > C−OTf >> C−Cl.[1][10]

The C-I bond is significantly weaker and more polarizable than the C-Cl bond. Consequently, the rate of oxidative addition of the C-I bond to the palladium center is orders of magnitude faster than that of the C-Cl bond. By maintaining mild reaction conditions (e.g., room temperature or slightly elevated temperatures), the reaction can be precisely controlled to occur exclusively at the iodo position, yielding the desired 5-alkynyl-4-chloro-6-methylpyrimidine.

Detailed Experimental Protocol

This protocol provides a reliable method for the selective Sonogashira coupling of this compound with a generic terminal alkyne, phenylacetylene.

Experimental_Workflow Fig. 2: Step-by-step experimental workflow. A 1. Reagent Preparation (Inert Atmosphere) B 2. Solvent Addition & Degassing A->B C 3. Reagent Addition (Base & Alkyne) B->C D 4. Reaction (Stir at 65°C) C->D E 5. Monitoring (TLC / LC-MS) D->E F 6. Work-up (Quench & Extract) E->F Upon Completion G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A streamlined workflow for the Sonogashira coupling protocol.

Materials and Equipment

Reagent/MaterialGradeTypical SupplierNotes
This compound≥97%Sigma-Aldrich, Combi-BlocksSubstrate
Phenylacetylene≥98%Sigma-Aldrich, Acros OrganicsCoupling Partner
PdCl₂(PPh₃)₂99%Strem, Sigma-AldrichPalladium Pre-catalyst
Copper(I) Iodide (CuI)≥99.5%Sigma-Aldrich, StremCo-catalyst
Triethylamine (Et₃N)≥99.5%, AnhydrousAcros Organics, Sigma-AldrichBase and Solvent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, Fisher ScientificCo-Solvent
Ethyl AcetateACS GradeFisher ScientificFor Extraction/Chromatography
HexanesACS GradeFisher ScientificFor Chromatography
Saturated aq. NH₄Cl-Prepared in-houseFor Quenching
Anhydrous MgSO₄ or Na₂SO₄-Fisher ScientificDrying Agent
Silica Gel230-400 meshSorbent TechnologiesFor Chromatography
Schlenk flask, magnetic stirrer, condenser-VWR, ChemglassGlassware
Argon or Nitrogen gas supplyHigh PurityAirgasInert Atmosphere

Step-by-Step Methodology

  • Reaction Setup: To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 270.5 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv, 35.1 mg, 0.05 mmol), and copper(I) iodide (CuI, 0.05 equiv, 9.5 mg, 0.05 mmol).[11][12]

    • Scientist's Note: Adding the solid reagents to the dry flask first under a positive flow of inert gas prevents premature decomposition or reaction with atmospheric moisture and oxygen.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen gas three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Through the septum, add anhydrous N,N-dimethylformamide (DMF, 5 mL) and anhydrous triethylamine (Et₃N, 5 mL) via syringe.[11]

    • Scientist's Note: The use of anhydrous and deoxygenated solvents is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), while water can interfere with the base and other reagents. Triethylamine serves as both the base and a co-solvent.[13]

  • Degassing: Bubble argon or nitrogen gas through the stirred solution for 10-15 minutes to ensure the removal of any dissolved oxygen. This step is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[3][14]

  • Alkyne Addition: Add phenylacetylene (1.2 equiv, e.g., 132 µL, 1.2 mmol) dropwise to the stirred mixture at room temperature using a syringe.

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 65 °C.[12] Allow the reaction to stir vigorously for the specified time (typically 4-6 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical TLC eluent system is 10-20% ethyl acetate in hexanes. The disappearance of the starting pyrimidine is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the dark mixture with ethyl acetate (25 mL) and quench by adding saturated aqueous ammonium chloride (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (20 mL) and then with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to isolate the pure 4-chloro-6-methyl-5-(phenylethynyl)pyrimidine.

Optimization and Troubleshooting

The success of the Sonogashira coupling is highly dependent on the interplay of several key parameters.

ParameterRecommended ConditionsRationale & Optimization Insights
Palladium Catalyst 0.5-5 mol% PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Pd(II) pre-catalysts are reduced in situ.[5] Lower catalyst loading is desirable but may require longer reaction times. For less reactive substrates, increasing the loading to 5 mol% can be beneficial.
Copper Co-catalyst 1-10 mol% CuIEssential for activating the alkyne.[7][15] If Glaser homocoupling is a major issue, consider a copper-free protocol, though this may require different ligands and harsher conditions.[1]
Ligand PPh₃ (often included in the pre-catalyst)Phosphine ligands stabilize the palladium center and modulate its reactivity. Sterically bulky or electron-rich ligands can sometimes improve yields for challenging substrates.
Base Et₃N, DIPEA, or K₂CO₃An amine base is required to deprotonate the alkyne and neutralize the HI byproduct.[1] Using the amine as the solvent/co-solvent ensures a high concentration. Inorganic bases like K₂CO₃ can be used in polar solvents like DMF.[16]
Solvent DMF, THF, Dioxane, Et₃NMust be anhydrous and deoxygenated. DMF is a good general-purpose polar aprotic solvent for these reactions.[4][13]
Temperature Room Temp to 80 °CThe C-I bond is reactive enough to couple at or slightly above room temperature.[1] Unnecessarily high temperatures can lead to side reactions and catalyst decomposition.[14]

Common Issues and Solutions:

  • Problem: Low or no product formation.

    • Cause: Inactive catalyst due to oxygen exposure; wet reagents/solvents.

    • Solution: Ensure the reaction is rigorously performed under an inert atmosphere with freshly distilled or purchased anhydrous solvents. Use fresh, high-purity catalysts.

  • Problem: Significant formation of a diyne byproduct (Glaser coupling).

    • Cause: Presence of oxygen, which promotes the oxidative homocoupling of the copper acetylide.

    • Solution: Improve the degassing procedure of the reaction mixture. Ensure a constant positive pressure of inert gas.

  • Problem: Reaction stalls before completion.

    • Cause: Catalyst deactivation over time.

    • Solution: A fresh portion of the palladium catalyst (e.g., an additional 1-2 mol%) can be added to the reaction mixture to restart the catalytic cycle.

References

Application Notes and Protocols for the Preparation of Antiviral Compounds from 4-Chloro-5-iodo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents, including a significant number of antiviral drugs.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective antiviral compounds. This guide provides a comprehensive overview of the synthetic pathways for preparing novel antiviral agents starting from the versatile building block, 4-Chloro-5-iodo-6-methylpyrimidine. We will delve into the rationale behind key synthetic transformations, provide detailed experimental protocols for palladium-catalyzed cross-coupling reactions, and discuss the characterization and potential antiviral applications of the resulting compounds. Our focus is to equip researchers with the practical knowledge to design and synthesize new pyrimidine derivatives with the potential to combat a range of viral infections.[3][4][5]

Introduction: The Pyrimidine Scaffold in Antiviral Drug Discovery

Pyrimidine derivatives are a cornerstone in the development of antiviral therapeutics.[1][2] Their structural resemblance to the nucleobases of DNA and RNA allows them to interfere with viral replication processes.[6] Many pyrimidine-based antiviral drugs function by inhibiting viral polymerases, crucial enzymes for the replication of viral genetic material.[7][8] The substitution pattern on the pyrimidine ring plays a critical role in determining the compound's antiviral activity, selectivity, and pharmacokinetic properties.

The starting material, this compound, is a highly valuable precursor for the synthesis of a diverse library of antiviral compounds. The differential reactivity of the chloro and iodo substituents allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. The C5-iodo bond is significantly more reactive towards oxidative addition to palladium(0) than the C4-chloro bond, enabling regioselective modifications at the 5-position.[9] The remaining chloro group at the 4-position can then be targeted in a subsequent reaction, providing access to a wide array of 4,5-disubstituted pyrimidines.

This guide will focus on four key palladium-catalyzed cross-coupling reactions for the derivatization of this compound:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the introduction of alkynyl groups.

  • Stille Coupling: For the formation of carbon-carbon bonds with organostannanes.

  • Buchwald-Hartwig Amination: For the introduction of primary and secondary amines.

Synthetic Strategies and Rationale

The strategic functionalization of this compound allows for the exploration of diverse chemical space and the optimization of antiviral activity. The choice of reaction and coupling partner should be guided by the desired structural features of the target compounds, which are often informed by structure-activity relationship (SAR) studies.

Regioselective Functionalization

The key to the synthetic utility of this compound lies in the differential reactivity of the two halogen atoms. The C-I bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the C-Cl bond. This allows for selective cross-coupling reactions at the 5-position while leaving the 4-chloro group intact for further modification.

Caption: Regioselective functionalization of this compound.

Rationale for Targeting Viral Polymerases

Many RNA viruses, such as influenza and coronaviruses, rely on an RNA-dependent RNA polymerase (RdRp) for the replication of their genomes.[8][10][11] This enzyme is a prime target for antiviral drug development as it is essential for the viral life cycle and often possesses structural features distinct from host cell polymerases. Pyrimidine derivatives can act as inhibitors of RdRp by mimicking natural nucleosides and being incorporated into the growing RNA chain, leading to chain termination.[7] Alternatively, non-nucleoside inhibitors can bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function.[7]

Experimental Protocols

The following protocols provide a general framework for the synthesis of antiviral compounds from this compound. Optimization of reaction conditions may be necessary for specific substrates.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

  • Anhydrous solvents and reagents should be used for palladium-catalyzed reactions.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the 5-position of this compound.[12][13]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (0.03 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90875-90
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane100680-95

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Protocol 2: Regioselective Sonogashira Coupling at the C5-Position

This protocol details the coupling of a terminal alkyne at the 5-position.[14][15]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the base (2.5 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT470-85
Pd(OAc)₂/PPh₃CuIDIPADMF50275-90

Table 2: Representative conditions for Sonogashira coupling.

Protocol 3: Stille Coupling at the C5-Position

This protocol describes the coupling of an organostannane at the 5-position.[1][9]

Reaction Scheme:

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-10 mol%)

  • Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) in anhydrous DMF under an argon atmosphere.[9]

  • Add Pd(PPh₃)₄ (0.05 eq) to the solution.[9]

  • Add the organostannane (1.2 eq) via syringe.[9]

  • Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.[9]

  • After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of KF.

  • Stir the resulting mixture vigorously for 1 hour, then extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

CatalystSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄DMF951860-80
Pd₂(dba)₃/AsPh₃Dioxane1001265-85

Table 3: Representative conditions for Stille coupling.

Protocol 4: Buchwald-Hartwig Amination at the C4-Position

This protocol is for the amination of the 4-chloro-5-substituted-6-methylpyrimidine intermediate.[16][17][18]

Reaction Scheme:

Materials:

  • 4-Chloro-5-substituted-6-methylpyrimidine

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 4-chloro-5-substituted-6-methylpyrimidine (1.0 eq), palladium catalyst (0.02 eq), ligand (0.04 eq), and base (1.5 eq) to a Schlenk tube.

  • Add the anhydrous solvent, followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃/XPhosNaOt-BuToluene1101870-90
Pd(OAc)₂/BINAPCs₂CO₃Dioxane1002465-85

Table 4: Representative conditions for Buchwald-Hartwig amination.

Characterization of Synthesized Compounds

The synthesized pyrimidine derivatives should be thoroughly characterized to confirm their structure and purity.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[6][19][20] The chemical shifts and coupling constants of the pyrimidine ring protons and carbons, as well as the newly introduced substituents, provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

Purification Techniques
  • Flash Column Chromatography: This is the most common method for purifying the crude products from the cross-coupling reactions. The choice of eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) will depend on the polarity of the compound.

  • Recrystallization: For solid compounds, recrystallization can be an effective method for obtaining highly pure material.

Antiviral Activity and Structure-Activity Relationships (SAR)

The synthesized pyrimidine derivatives should be evaluated for their antiviral activity against a panel of relevant viruses.[3][5]

Antiviral Assays
  • Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect host cells from virus-induced death. The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that inhibits CPE by 50%.[21]

  • Plaque Reduction Assay: This assay quantifies the reduction in the number of viral plaques in the presence of the compound.

  • Viral Yield Reduction Assay: This assay measures the reduction in the production of new infectious virus particles.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for understanding how the chemical structure of a compound influences its antiviral activity. For 4,5-disubstituted pyrimidines, the following general trends have been observed:

  • Substituents at the 5-position: The nature of the substituent at the 5-position can significantly impact antiviral potency. Halogen atoms, particularly bromine and iodine, have been shown to enhance activity against certain viruses.[5][15] The introduction of aryl or alkynyl groups can lead to interactions with specific pockets in the viral target protein.

  • Substituents at the 4-position: The introduction of amino groups at the 4-position has been a successful strategy in the development of antiviral pyrimidines.[5] The nature of the amine (primary, secondary, cyclic) can influence both potency and selectivity.

Mechanism of Action

The antiviral mechanism of action of these pyrimidine derivatives often involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[7][10][11]

Caption: Inhibition of viral RNA replication by pyrimidine derivatives targeting RdRp.

These compounds can act as either:

  • Nucleoside Analogues: If the pyrimidine derivative is further modified to include a sugar moiety, it can be converted into the corresponding triphosphate in the cell and compete with natural nucleoside triphosphates for incorporation into the growing viral RNA chain, leading to chain termination.

  • Non-Nucleoside Inhibitors: These compounds can bind to allosteric sites on the RdRp, inducing conformational changes that inhibit its enzymatic activity.[7]

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of novel pyrimidine derivatives with potential antiviral activity. The regioselective functionalization of this scaffold using palladium-catalyzed cross-coupling reactions provides a powerful platform for the exploration of chemical space and the optimization of antiviral potency. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to develop the next generation of pyrimidine-based antiviral therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Halopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving halopyrimidine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, actionable insights into overcoming common side reactions and optimizing your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when performing Suzuki coupling with halopyrimidines?

A1: The primary challenges in the Suzuki coupling of halopyrimidines stem from a few recurrent side reactions that can significantly lower the yield of the desired product. These include:

  • Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent and its replacement with a carbon-hydrogen bond. This consumes the nucleophilic partner, forming a byproduct that can complicate purification.[1][2][3]

  • Dehalogenation: The reduction of the halopyrimidine starting material, where the halogen is replaced by a hydrogen atom. This leads to a hydrodehalogenated byproduct instead of the desired cross-coupled product.[4][5]

  • Homocoupling: The self-coupling of two molecules of the boronic acid reagent to form a biaryl compound.[6][7][8] This is often promoted by the presence of oxygen.[9]

Q2: Why are halopyrimidines, in particular, susceptible to certain side reactions?

A2: Halopyrimidines present a unique set of challenges due to the electronic nature of the pyrimidine ring and the reactivity of the carbon-halogen bond. The electron-deficient nature of the pyrimidine ring generally facilitates the oxidative addition step, which is often rate-determining.[10] However, the Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[9][11] This can necessitate more forcing reaction conditions, such as higher temperatures or stronger bases, which in turn can promote side reactions like dehalogenation and protodeboronation.[9]

Q3: How does the choice of halogen on the pyrimidine affect the reaction outcome?

A3: The reactivity of halopyrimidines in Suzuki coupling follows the general trend of I > Br > Cl > F.[10] This is inversely correlated with the carbon-halogen bond strength, making the oxidative addition of the palladium catalyst more facile for heavier halogens.[10] Consequently, iodopyrimidines are the most reactive, often requiring milder conditions. Chloropyrimidines are less reactive and may necessitate more specialized and active catalyst systems to achieve good yields.[10][12] While iodopyrimidines are more reactive in the desired coupling, they are also more prone to dehalogenation.[4][5]

II. Troubleshooting Guide: Side Reaction Mitigation

This section provides detailed strategies to address specific side reactions encountered during the Suzuki coupling of halopyrimidines.

Issue 1: Significant Formation of Protodeboronated Byproduct

Symptoms:

  • LC-MS or GC-MS analysis shows a major byproduct corresponding to the protonated version of your boronic acid starting material.

  • Lower than expected yield of the desired cross-coupled product.

  • Presence of unreacted halopyrimidine.

Causality: Protodeboronation is the protonolysis of the C-B bond and is a well-known undesired side reaction.[2] It can be catalyzed by acid, base, or even metal salts.[13] For heteroaromatic boronic acids, this process can be particularly rapid.[3]

Mitigation Strategies:

StrategyRationale
Use Boronic Esters or Trifluoroborates Boronic esters (e.g., pinacol esters) and organotrifluoroborates are more stable than their corresponding boronic acids and can act as "slow-release" sources of the active boron species.[2][14][15][16] This keeps the concentration of the unstable boronic acid low, minimizing side reactions.[2][14][16]
Optimize the Base Strong bases can accelerate protodeboronation.[1] Consider switching to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[4]
Anhydrous Conditions The use of strictly anhydrous reaction conditions has been reported to dissuade protodeboronation pathways.[17]
Control pH The rate of protodeboronation is highly pH-dependent.[1] For some heteroaromatic boronic acids, the maximum decomposition rate is observed at neutral pH.[1]

Workflow for Mitigating Protodeboronation:

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Execution A Oven-dry glassware B Assemble under inert gas (N₂ or Ar) A->B C Add Halopyrimidine B->C D Add Boron Reagent C->D E Add Base D->E F Add Pd Catalyst & Ligand E->F G Add Degassed Solvent F->G H Degas Reaction Mixture G->H I Heat to Reaction Temp. H->I J Monitor by LC-MS/TLC I->J

References

Technical Support Center: Purification of Iodinated Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Purifying Iodinated Pyrimidines

Welcome to the technical support center for the purification of iodinated pyrimidine derivatives. As crucial intermediates in drug discovery and chemical biology, the purity of these compounds is paramount to the reliability and reproducibility of downstream applications. However, their purification is often non-trivial. Researchers frequently encounter challenges stemming from the unique physicochemical properties conferred by the iodine atom and the pyrimidine core, including:

  • Lability of the Carbon-Iodine Bond: The C-I bond can be susceptible to cleavage (deiodination) under certain conditions, particularly on acidic stationary phases or in the presence of nucleophiles.

  • Polarity and Solubility Issues: Pyrimidine derivatives can range from highly polar to nonpolar, making the selection of appropriate chromatographic or recrystallization solvent systems a critical, and often difficult, step.[1]

  • Co-elution of Impurities: Structurally similar impurities, such as starting materials, regioisomers, or di-iodinated byproducts, can be challenging to separate from the desired mono-iodinated product.[2]

  • Detection Challenges: While many pyrimidines are UV-active, residual iodine from the reaction can interfere with certain analytical techniques or require specific workup procedures for removal.[3][4]

This guide is structured to provide you with not just protocols, but the underlying logic and expert insights needed to troubleshoot these challenges effectively. We will cover the primary purification techniques—column chromatography and recrystallization—along with essential methods for purity assessment.

General Purification Workflow

A typical purification strategy begins after the initial reaction workup, which often involves quenching excess iodinating reagent. A common and effective method is to wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine.[3][4] Following this, the crude product is isolated and subjected to one or more of the purification techniques detailed below.

Purification_Workflow Crude Crude Iodinated Pyrimidine Mixture TLC TLC Analysis (Assess Complexity & Polarity) Crude->TLC Initial Assessment Recrystallization Recrystallization TLC->Recrystallization High Purity & Good Crystallinity Chromatography Column Chromatography TLC->Chromatography Complex Mixture or Similar Polarity Impurities Pure_Solid Pure Crystalline Product Recrystallization->Pure_Solid Pure_Fractions Pure Fractions Chromatography->Pure_Fractions Purity_Check Final Purity Analysis (HPLC, NMR, MS) Pure_Solid->Purity_Check Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Solvent_Removal->Purity_Check Final_Product Verified Pure Product Purity_Check->Final_Product

Caption: General decision workflow for purifying iodinated pyrimidines.

Section 1: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying iodinated pyrimidines from complex mixtures by separating compounds based on their differential polarity.[5] The stationary phase, typically silica gel, is polar, while a less polar mobile phase flows through it. Less polar compounds travel through the column faster, while more polar compounds are retained longer.[6]

Frequently Asked Questions (FAQs): Column Chromatography

Q1: What is the most common cause of product degradation on a silica gel column? A1: The most frequent cause is the inherent acidity of standard silica gel. The Lewis acidic sites on the silica surface can catalyze the cleavage of the C-I bond, leading to deiodination. This is especially problematic for electron-rich pyrimidine systems. The solution is to use a deactivated stationary phase by pre-treating the silica with a base, typically by incorporating 1-3% triethylamine into the eluent system.[7]

Q2: How do I choose the optimal solvent system (eluent)? A2: The ideal solvent system should provide a retention factor (Rƒ) of ~0.2-0.4 for your target compound on a TLC plate. This ensures good separation without excessively long elution times. The key is to perform thorough screening using Thin-Layer Chromatography (TLC) first.[2] Test various mixtures of a nonpolar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone).

Q3: My compound won't dissolve in the nonpolar solvents used for loading the column. What should I do? A3: If your crude product has poor solubility in the eluent, you can use a "dry loading" technique. Dissolve your crude mixture in a strong, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent by rotary evaporation. This results in the crude product being adsorbed onto the silica. This free-flowing powder can then be carefully added to the top of your packed column.[7] This method often leads to sharper bands and better separation than loading in a strong solvent.

Q4: I see streaks instead of distinct spots on my TLC plate. What does this mean for my column? A4: Streaking on a TLC plate is a red flag that indicates a problem that will be magnified on a column.[8] Common causes include:

  • Sample Overloading: You've spotted too much material. Try diluting your sample.[8]

  • Inappropriate Solvent: The compound may have low solubility or be interacting poorly with the stationary phase. Try a different solvent system, perhaps one with a different polarity or hydrogen bonding capability (e.g., switching from ethyl acetate to a dichloromethane/methanol mixture).

  • Compound Acidity/Basicity: The pyrimidine derivative itself may be acidic or basic, interacting ionically with the silica. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can often resolve this.

Troubleshooting Guide: Column Chromatography
IssuePotential Cause(s)Troubleshooting Steps & Rationale
Poor Separation of Spots Inappropriate Solvent System: Eluent polarity is too high (all compounds elute quickly) or too low (compounds don't move).Re-screen with TLC. For a high Rƒ, decrease the proportion of the polar solvent. For a low Rƒ, increase it. A gradient elution, starting with low polarity and gradually increasing, can be effective for separating compounds with very different polarities.[7]
Column Overloading: Too much crude material for the amount of silica leads to broad, overlapping bands.[2]As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1. For difficult separations, this ratio may need to be 100:1 or higher.
Product Deiodination Acidic Silica Gel: Lewis acid sites on the silica are cleaving the C-I bond.Use deactivated silica. Prepare your eluent with 1-3% triethylamine and flush the packed column with this solvent before loading your sample.[7] Alternatively, consider using a different stationary phase like alumina.[2]
Low Product Recovery Compound is Highly Polar: The product is irreversibly adsorbed onto the silica gel.Add a stronger, more polar solvent like methanol to the eluent at the end of the run to "flush" the column. If this is a recurring issue, reverse-phase chromatography (C18 silica) may be a more suitable technique.
Improper Fraction Collection: The product was eluted but not collected, or pure fractions were mixed with impure ones.Monitor fractions closely with TLC.[6] Do not combine fractions until their purity has been confirmed.

Section 2: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds that are relatively pure to begin with (>90%). The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent at different temperatures.[5]

Frequently Asked Questions (FAQs): Recrystallization

Q1: How do I select the perfect recrystallization solvent? A1: A good recrystallization solvent should dissolve your iodinated pyrimidine derivative completely when hot (at or near its boiling point) but poorly when cold (at room temperature or in an ice bath).[2][9] You can test this on a small scale: add a few milligrams of your crude product to a test tube with a small amount of solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. The ideal solvent will require heating for dissolution.[10]

Q2: My compound "oils out" instead of forming crystals. What should I do? A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to come out of solution as a liquid instead of a solid. To fix this, reheat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that is itself allowed to cool to room temperature. Seeding the solution with a tiny crystal of the pure product can also encourage proper crystal formation.

Q3: I have very low recovery after recrystallization. Where did my product go? A3: The most likely culprit is using too much solvent during the dissolution step. The goal is to create a saturated solution at high temperature, using the minimum amount of hot solvent necessary.[10] If too much solvent is used, a significant portion of your product will remain dissolved even after cooling. Another cause can be washing the collected crystals with too much or with room-temperature solvent; always use a minimal amount of ice-cold solvent for washing.[10]

Troubleshooting Guide: Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt Issue What is the issue? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals OilingOut Compound 'Oils Out' Issue->OilingOut LowRecovery Low Recovery Issue->LowRecovery ImpureCrystals Crystals are Impure (e.g., colored) Issue->ImpureCrystals Sol_NoCrystals1 Solution is not saturated. Evaporate some solvent and re-cool. NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Compound is too soluble. Try a different solvent or a two-solvent system (add anti-solvent). NoCrystals->Sol_NoCrystals2 Sol_OilingOut Cooling too fast or solution too concentrated. Reheat, add a little more solvent, and cool slowly. OilingOut->Sol_OilingOut Sol_LowRecovery Too much solvent used or washing with warm solvent. Use minimal hot solvent for dissolution and wash crystals with minimal ice-cold solvent. LowRecovery->Sol_LowRecovery Sol_ImpureCrystals Impurities co-precipitated. Cool solution more slowly. Consider a preliminary charcoal treatment for colored impurities. ImpureCrystals->Sol_ImpureCrystals

Caption: Troubleshooting logic for common recrystallization issues.

Section 3: Purity Assessment Protocols

A purification is only as good as its analysis. Employing analytical techniques that are orthogonal to your purification method is crucial for building trust in your material's purity.[11] For a compound purified by chromatography (which separates based on polarity), analysis by NMR or MS (which analyze based on structure and mass) provides a robust, independent verification of purity.

Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring

Objective: To quickly assess the purity of a sample and to screen for optimal column chromatography solvent systems.

Methodology:

  • Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[12] Mark starting points for your crude mixture, co-spot (crude + starting material), and starting material(s).

  • Spotting: Dissolve small amounts of your samples in a volatile solvent (e.g., dichloromethane). Use a capillary tube to apply a small spot of each sample onto the corresponding mark on the starting line.[12] Keep spots small (1-2 mm diameter).

  • Development: Place a small amount of your chosen eluent into a developing chamber and allow the atmosphere to saturate. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.[8]

  • Visualization: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots, typically under a UV lamp (254 nm).[3][8] You can also use an iodine chamber, where iodine vapor reversibly stains most organic compounds, appearing as yellow-brown spots.[13][14]

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Objective: To obtain a quantitative assessment of the purity of the final product.

Methodology:

  • System & Column: Use a reverse-phase HPLC system with a C18 analytical column.[15]

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Sample Preparation: Prepare a dilute solution of your purified compound (approx. 1 mg/mL) in the mobile phase or a compatible solvent.[15] Filter the sample through a 0.22 µm syringe filter.

  • Analysis: Equilibrate the column with the initial mobile phase composition. Inject the sample (e.g., 10 µL) and run a gradient program (e.g., starting with a high percentage of A and gradually increasing B).[1][15]

  • Detection: Monitor the elution using a UV detector at a suitable wavelength (e.g., 254 nm).[15]

  • Purity Calculation: The purity is typically calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.[15]

Data Summary: Purity Analysis Methods
TechniquePrinciplePrimary UseProsCons
TLC Differential partitioning between a planar stationary phase and a liquid mobile phase.[14]Reaction monitoring, purity screening, chromatography solvent selection.Fast, inexpensive, requires minimal sample.[8]Qualitative, not suitable for volatile compounds, lower resolution than HPLC.
HPLC High-pressure separation based on partitioning between a liquid mobile phase and a packed column stationary phase.[15]Quantitative purity determination of the final product.High resolution, quantitative, reproducible.[8]More expensive, requires method development, more time-consuming than TLC.
qNMR Nuclear Magnetic Resonance spectroscopy used to quantify molecules by comparing integral of analyte peaks to a certified internal standard.[11]Absolute purity determination, orthogonal to chromatography.Provides structural and quantitative data simultaneously, highly accurate.[11]Requires access to an NMR spectrometer, less sensitive than HPLC.
LC-MS HPLC coupled to a Mass Spectrometer.Purity assessment and identity confirmation of product and impurities.Provides molecular weight information for each peak, highly sensitive and specific.[8]Requires specialized equipment, can have matrix effects.

References

Technical Support Center: Preventing Hydrodehalogenation in Buchwald-Hartwig Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting palladium-catalyzed amination reactions of pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the common side reaction of hydrodehalogenation. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve issues in your experiments, ensuring the successful synthesis of your target aminopyrimidines.

Introduction: The Challenge of Pyrimidine Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are crucial in a vast array of pharmaceuticals and functional materials.[1][2][3] However, when applied to electron-deficient heteroaromatic systems like pyrimidines, the reaction can be plagued by a significant side reaction: hydrodehalogenation. This process replaces the halide on the pyrimidine ring with a hydrogen atom, leading to reduced yields of the desired aminated product and complicating purification.[4][5]

This guide will walk you through the mechanistic underpinnings of hydrodehalogenation and provide actionable troubleshooting strategies to minimize this unwanted pathway.

Troubleshooting Guide

Q1: I'm observing a significant amount of the hydrodehalogenated pyrimidine byproduct in my reaction. What are the primary causes?

Hydrodehalogenation is a common competing reaction in palladium-catalyzed cross-couplings.[4] It typically arises from pathways that generate a palladium-hydride species, which can then reductively eliminate with the pyrimidine ring to form the undesired byproduct. The primary sources of this palladium-hydride are:

  • β-Hydride Elimination: This is a frequent issue, especially with primary aliphatic amines.[1][6] After the formation of the palladium-amido complex, if the amine has a hydrogen atom on the β-carbon, it can be eliminated to form a palladium-hydride and an imine.[1]

  • Reaction with Trace Water or Other Protic Sources: Water present in the solvent, reagents, or even on the surface of the glassware can react with the palladium catalyst, particularly in the presence of a strong base, to generate palladium-hydroxide species that can lead to the formation of palladium-hydrides.[7][8][9]

  • Decomposition of the Base or Solvent: Certain bases and solvents can decompose at elevated temperatures to generate species that can act as hydride sources.

Q2: How can I strategically select my catalyst and ligand to suppress hydrodehalogenation?

The choice of the palladium precatalyst and, more critically, the phosphine ligand is paramount in controlling the outcome of the reaction.

Ligand Selection:

Bulky, electron-rich phosphine ligands are generally preferred for the amination of challenging substrates like chloropyrimidines.[5][10] These ligands promote the desired reductive elimination of the C-N bond over competing pathways.

  • For sterically unhindered primary and secondary amines: Biarylphosphine ligands such as RuPhos , BrettPhos , and DavePhos are often excellent choices. Their steric bulk helps to create a coordination sphere around the palladium that favors the amination pathway.

  • For challenging couplings or electron-poor pyrimidines: Consider more sterically demanding ligands like XPhos or ferrocene-based ligands like Josiphos .[5]

  • Bidentate vs. Monodentate Ligands: Bidentate ligands like BINAP and DPPF were early successes in extending the reaction to primary amines and are thought to suppress β-hydride elimination by preventing an open coordination site on the palladium.[1] However, modern bulky monodentate ligands often provide superior results for pyrimidine substrates.

Catalyst Integrity:

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, consider using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles).[5][11] These form the active catalyst more cleanly and efficiently.

  • Catalyst Loading: For difficult couplings, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[5]

Experimental Protocol: Ligand Screening for Minimizing Hydrodehalogenation

This protocol outlines a parallel screening approach to identify the optimal ligand for your specific pyrimidine and amine coupling partners.

  • Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials. To each vial, add the halopyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Catalyst and Ligand Addition: Prepare stock solutions of the palladium pre-catalyst (e.g., a G3 palladacycle, 2 mol%) and various ligands (e.g., SPhos, XPhos, RuPhos; 4 mol%) in a degassed solvent (e.g., toluene or dioxane). Add the appropriate catalyst and ligand solutions to each vial via syringe.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a magnetic stir plate at the desired temperature (typically 80-110 °C).

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine the ratio of the desired aminated product to the hydrodehalogenated byproduct.[10]

Q3: How do the reaction conditions (base, solvent, temperature) influence the extent of hydrodehalogenation?

Optimizing the reaction conditions is crucial for tipping the balance in favor of amination.

Base Selection:

  • A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5]

  • If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[5][12]

  • Base Purity: Ensure your base is anhydrous and of high purity. Traces of hydroxide in NaOtBu can exacerbate hydrodehalogenation.[5]

Solvent Choice:

  • Use dry, degassed solvents . Common choices include toluene, 1,4-dioxane, and THF.[5] Oxygen and water can deactivate the catalyst and contribute to side reactions.[5][7][8][9]

  • The polarity of the solvent can influence the reaction rate and selectivity. For challenging substrates, a systematic screening of solvents is recommended.

Temperature Control:

  • Aminations of chloropyrimidines often require elevated temperatures (80-110 °C) to facilitate the oxidative addition step.[5]

  • However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and increase the rate of side reactions.[10] If you observe catalyst decomposition, try lowering the temperature.

Data Summary: Impact of Reaction Parameters on Hydrodehalogenation
ParameterRecommended ActionRationale
Ligand Screen bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos).Promotes reductive elimination of the C-N bond and sterically disfavors side reactions.[5][10]
Palladium Source Use a well-defined pre-catalyst (e.g., G3/G4 palladacycles).Ensures clean and efficient formation of the active Pd(0) species.[5][11]
Base Use high-purity, anhydrous NaOtBu. Consider K₃PO₄ for base-sensitive substrates.Strong, non-nucleophilic bases are essential for amine deprotonation. Purity is key to avoiding side reactions.[5]
Solvent Use rigorously dried and degassed aprotic solvents (e.g., toluene, dioxane).Minimizes the presence of water and oxygen, which can lead to catalyst deactivation and hydrodehalogenation.[5][7][8][9]
Temperature Optimize temperature (typically 80-110 °C). Lower if catalyst decomposition is observed.Balances the need for thermal energy to drive the reaction with the risk of catalyst degradation and increased side reactions.[5][10]
Amine Stoichiometry Use a slight excess of the amine (1.2-1.5 equivalents).Can help to favor the desired coupling pathway over competing side reactions.[5]

Diagram: Troubleshooting Workflow for Hydrodehalogenation

G start High Hydrodehalogenation Observed ligand Is the ligand optimal? (Bulky, electron-rich) start->ligand screen_ligands Screen Ligands (e.g., RuPhos, XPhos) ligand->screen_ligands No conditions Are reaction conditions anhydrous? ligand->conditions Yes screen_ligands->conditions dry_reagents Rigorously dry solvent and reagents conditions->dry_reagents No base Is the base appropriate and pure? conditions->base Yes dry_reagents->base change_base Use high-purity NaOtBu or screen weaker bases (K3PO4) base->change_base No temp Is the temperature optimized? base->temp Yes change_base->temp adjust_temp Lower temperature if Pd black is observed temp->adjust_temp No success Hydrodehalogenation Minimized temp->success Yes adjust_temp->success

Caption: A logical workflow for troubleshooting hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q: Can the nature of the halogen on the pyrimidine (Cl, Br, I) affect the likelihood of hydrodehalogenation?

A: Yes. The general order of reactivity for halopyrimidines in palladium-catalyzed cross-coupling is I > Br > Cl.[13] While aryl chlorides are the least reactive and often require more forcing conditions (higher temperatures, more active catalysts), which can sometimes lead to more side reactions, aryl iodides can also be problematic. The iodide generated during the reaction can sometimes inhibit the catalyst.[13][14] Aryl bromides often represent a good balance of reactivity.

Q: I'm using a primary amine and suspect β-hydride elimination is the main cause of hydrodehalogenation. What's the best way to address this?

A: As discussed, using bulky monodentate or chelating bidentate ligands is the primary strategy to sterically disfavor β-hydride elimination.[1][6] Additionally, ensure that the reaction temperature is not excessively high, as this can accelerate this unwanted pathway.

Q: My reaction is very sensitive, and even with careful setup, I get inconsistent results. What could be the issue?

A: Inconsistent results often point to trace impurities in your reagents or solvents that are poisoning the catalyst.[15] Ensure that your amine, solvent, and base are of the highest purity available. It can also be beneficial to use a fresh bottle of palladium pre-catalyst. The pyridine nitrogen itself can coordinate to the palladium and inhibit catalysis, so a well-chosen ligand is key to preventing this.[10]

Q: Are there any alternative, non-palladium methods for aminating pyrimidines that avoid this issue?

A: While Buchwald-Hartwig amination is very powerful, classical nucleophilic aromatic substitution (SNAr) can be effective for highly electron-deficient pyrimidines.[2] SNAr reactions do not involve a palladium catalyst and are therefore not subject to hydrodehalogenation. However, they often require harsh conditions and have a more limited substrate scope. For some specific applications, copper-catalyzed Ullmann-type couplings can also be an alternative, though these too can have their own set of challenges.[11] More recently, methods for the direct C-H amination of pyrimidines are emerging, which offer a different strategic approach.[16]

References

Technical Support Center: Synthesis and Scale-Up of 4-Chloro-5-iodo-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-5-iodo-6-methylpyrimidine and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are working with this important class of heterocyclic compounds. Halogenated pyrimidines are crucial intermediates in the development of pharmaceuticals, serving as versatile scaffolds for creating complex molecular architectures.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical considerations for scaling up your synthesis from the lab bench to pilot plant production.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound, which typically follows a two-step route: chlorination of a pyrimidine precursor followed by iodination.

Part A: Chlorination Step (e.g., 6-methyluracil to 4-chloro-6-methyl-5-iodopyrimidine)

The conversion of a hydroxypyrimidine or uracil derivative to its chloro-analogue is often accomplished using reagents like phosphorus oxychloride (POCl₃).[3][4]

Question 1: My chlorination reaction with POCl₃ is sluggish, resulting in low conversion. What are the likely causes and solutions?

Answer: Low conversion in this step is a frequent issue, often related to reagent purity, reaction conditions, or work-up procedures.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water.[5] Any moisture in the starting material, solvent, or reaction vessel will consume the reagent and reduce its effectiveness.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous starting materials and solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suboptimal Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, typically refluxing in POCl₃ (Boiling Point: 105.8°C), and monitor progress by TLC or LC-MS.[6] Some procedures may call for heating in a sealed reactor to achieve higher temperatures.[7]

  • Insufficient Reagent: While POCl₃ can sometimes be used as both reagent and solvent, ensure a sufficient molar excess is used to drive the reaction to completion, especially if side reactions are consuming it.

  • Catalyst Absence: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.

Question 2: During the POCl₃ work-up, I'm experiencing product loss and handling difficulties. How can I improve this?

Answer: The quenching of excess POCl₃ is highly exothermic and can lead to product degradation or loss. A carefully controlled work-up is critical for both safety and yield.

  • Uncontrolled Quench: Rapidly adding the reaction mixture to water can cause a violent, exothermic reaction, potentially hydrolyzing the desired chloro-product back to the starting material or creating other byproducts.

    • Solution: Cool the reaction mixture significantly before quenching. Slowly and carefully add the mixture to a slurry of ice and water with vigorous stirring. This helps to dissipate the heat generated. Alternatively, excess POCl₃ can be removed under reduced pressure (with appropriate safety traps) before quenching.

  • pH Control during Precipitation: The product is typically precipitated by adjusting the pH.

    • Solution: After quenching, slowly add a base (e.g., 5% sodium hydroxide solution) while monitoring the temperature and pH.[3] Adjust the pH to a neutral or slightly basic range (pH 7-9) to precipitate the product, then cool to maximize recovery before filtration.[7]

Part B: Iodination Step (e.g., 4-chloro-6-methylpyrimidine to this compound)

The regioselective introduction of iodine at the C5 position is typically achieved using an electrophilic iodinating agent.

Question 3: My iodination reaction using N-Iodosuccinimide (NIS) is incomplete or shows no reaction. What should I check?

Answer: The reactivity of NIS is dependent on the activation of the pyrimidine ring and the reaction conditions.

  • Insufficient Ring Activation: The pyrimidine ring may not be electron-rich enough for electrophilic substitution.

    • Solution: The reaction often requires an acid catalyst to activate the NIS. Trifluoroacetic acid is commonly used in catalytic amounts to enhance the electrophilic character of the iodine.[8]

  • Reagent Quality: NIS can decompose over time, especially if exposed to light and moisture.[9]

    • Solution: Use a fresh, high-quality source of NIS. Store it properly under nitrogen at low temperatures and protected from light.[9]

  • Solvent Choice: The solvent can significantly impact solubility and reaction rates.

    • Solution: Acetonitrile, dioxane, or THF are common solvents for this reaction.[10][11] Ensure your starting material is soluble in the chosen solvent system.

Question 4: I'm observing the formation of di-iodinated or other impurities. How can I improve the selectivity?

Answer: Formation of byproducts is often a result of over-reaction or side reactions. Controlling stoichiometry and temperature is key.

  • Stoichiometry: Using a large excess of the iodinating agent can lead to multiple iodinations.

    • Solution: Carefully control the stoichiometry. Start with 1.0 to 1.1 equivalents of the iodinating agent and monitor the reaction closely. Add the reagent portion-wise to maintain a low concentration, which can help minimize over-reaction.

  • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity and byproduct formation.

    • Solution: Run the reaction at room temperature or even cooler initially. If the reaction is sluggish, a moderate increase in temperature may be necessary, but this should be optimized.[12]

  • Alternative Reagents: For some substrates, NIS may be too reactive.

    • Solution: Consider alternative, milder iodinating agents. A combination of elemental iodine (I₂) with an oxidizing agent or a Lewis acid like silver nitrate can offer different selectivity profiles.[1]

Key Synthetic Protocols & Workflows

Protocol 1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine

This protocol is adapted from established procedures for chlorinating pyrimidine precursors.[13]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reagents: To the flask, add 2-thiobarbituric acid (1 equivalent). Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 106°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow: Troubleshooting Low Yield in Iodination

The following diagram outlines a decision-making process for troubleshooting low yields in the iodination step.

G start Problem: Low or No Yield in Iodination Step check_sm Verify Starting Material Purity/Identity start->check_sm check_reagent Check NIS Quality (Use fresh bottle) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions sub_conditions Conditions OK? check_conditions->sub_conditions add_catalyst Action: Add Acid Catalyst (e.g., cat. TFA) sub_conditions->add_catalyst No success Success: Yield Improved sub_conditions->success Yes increase_temp Action: Increase Temperature (e.g., to 40-50°C) add_catalyst->increase_temp Still low yield change_solvent Action: Change Solvent (e.g., to DMF, Dioxane) increase_temp->change_solvent Still low yield change_solvent->success

Caption: A troubleshooting workflow for diagnosing low yield in the NIS iodination of pyrimidines.

Scale-Up Challenges and Considerations

Transitioning the synthesis of this compound derivatives from the laboratory to a pilot or production scale introduces significant challenges that must be addressed to ensure safety, efficiency, and product quality.

Safety and Handling of Phosphorus Oxychloride (POCl₃)

POCl₃ is a highly corrosive and water-reactive substance that is fatal if inhaled.[5] Its handling on a large scale requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Standard lab PPE is insufficient. Full-face respirators with appropriate cartridges, permeation-resistant clothing, and heavy-duty gloves are mandatory.[6][14] Emergency shower and eyewash stations must be immediately accessible.[14]

  • Material Transfer: Use a closed system for transferring POCl₃ to the reactor to minimize exposure to fumes.[6]

  • Quenching and Off-Gassing: The quenching of large volumes of POCl₃ generates significant amounts of HCl gas. The quench vessel must be adequately vented to a scrubber system to neutralize the acidic gases. The rate of addition must be carefully controlled to manage the exotherm.

Process Control and Optimization
ParameterLaboratory Scale ChallengeScale-Up Solution & Rationale
Heat Transfer Flask heating with a mantle is sufficient. Exotherms are easily managed.Use a jacketed reactor with controlled heating/cooling fluid. Poor heat transfer on a large scale can lead to runaway reactions or byproduct formation. The surface-area-to-volume ratio decreases significantly on scale-up, making heat removal less efficient.
Mixing Magnetic or overhead stirring provides adequate mixing.Implement reactors with appropriate agitator design (e.g., pitched-blade turbine) and baffling. Inefficient mixing can lead to localized "hot spots," reagent concentration gradients, and incomplete reactions, drastically affecting yield and purity.
Reagent Addition Reagents can be added quickly via pipette or funnel.Use calibrated dosing pumps for slow, controlled addition of critical reagents (like POCl₃ or NIS solution). This is crucial for managing exotherms and minimizing the formation of impurities from localized high concentrations.
Product Isolation Filtration via Büchner funnel is standard.Use a centrifuge or filter-dryer (Nutsche filter). These systems allow for efficient solid-liquid separation, washing, and preliminary drying of large quantities of product in a contained environment, minimizing handling losses and exposure.

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of 4-Chloro-5-iodo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth comparison of analytical methods for the purity assessment of 4-Chloro-5-iodo-6-methylpyrimidine, a crucial building block in the synthesis of various biologically active compounds. The methodologies detailed herein are grounded in established scientific principles and are designed to be robust and reliable, adhering to the standards outlined by the International Council for Harmonisation (ICH)[1][2].

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive purity profiling of this compound.

The Criticality of Purity Assessment

The purity of this compound directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation of the compound, or interaction with other components in the formulation[3]. Therefore, robust analytical methods are essential to identify and quantify these impurities, ensuring that the material meets the stringent requirements of regulatory bodies. A well-validated analytical method provides documented evidence that the procedure is suitable for its intended purpose[4][5].

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its versatility, high resolution, and sensitivity make it ideal for separating the main component from a wide range of potential impurities[6].

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation. A C18 column is a common starting point for moderately polar compounds like our target molecule, offering a good balance of retention and resolution[4][6]. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to control the elution of the analyte and its impurities. The use of a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute both polar and non-polar impurities within a reasonable timeframe[7]. The detection wavelength is chosen based on the UV absorbance maximum of this compound to ensure maximum sensitivity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a stability-indicating method, designed to separate the active ingredient from its degradation products and process-related impurities[1][7][8].

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, the system suitability must be verified. This includes parameters like theoretical plates, tailing factor, and repeatability of injections, ensuring the chromatographic system is performing adequately[1].

Visualization of the HPLC Workflow

Caption: A streamlined workflow for HPLC purity analysis.

Gas Chromatography (GC): An Alternative for Volatile Impurities

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be an excellent method for quantifying volatile organic impurities that may be present from the synthesis, such as residual solvents.

Rationale for GC Method Development

The choice of a GC column is critical and depends on the polarity of the analytes. A non-polar or mid-polar column is often suitable for a broad range of volatile impurities. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides excellent sensitivity. For enhanced specificity and identification of unknown impurities, Mass Spectrometry (MS) can be coupled with GC[9]. Derivatization may sometimes be employed to increase the volatility of certain impurities[3][9].

Experimental Protocol: Headspace GC-FID for Residual Solvents

This protocol is designed for the determination of residual solvents.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

Chromatographic Conditions:

ParameterRecommended Value
Column DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent)
Carrier Gas Helium or Nitrogen
Oven Temperature Program 40 °C (hold 5 min) to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Detector Temperature 280 °C
Split Ratio 10:1

Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 30 min

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide) that dissolves the sample and is not an expected residual solvent.

  • Seal the vial immediately.

Visualization of the GC Workflow

Caption: Workflow for residual solvent analysis by Headspace GC.

NMR and Mass Spectrometry: Structural Elucidation and Orthogonal Purity Confirmation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable structural information and can serve as orthogonal methods for purity assessment.

Quantitative NMR (qNMR) for Absolute Purity

Quantitative ¹H NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the same compound. By integrating the signals of the analyte and a certified internal standard of known purity, the purity of the target compound can be accurately calculated.

Mass Spectrometry for Impurity Identification

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), is instrumental in the identification of unknown impurities. The mass-to-charge ratio and fragmentation patterns provide a fingerprint for each compound, enabling its structural elucidation[10].

Comparison of Analytical Methods

FeatureHPLC-UVGC-FIDqNMRLC-MS / GC-MS
Primary Application Purity, Assay, Impurity ProfilingResidual Solvents, Volatile ImpuritiesAbsolute Purity DeterminationImpurity Identification
Selectivity HighHighModerate (can have signal overlap)Very High
Sensitivity High (ng range)Very High (pg range)Moderate (µg-mg range)Very High (pg-fg range)
Quantification Relative (Area %) or External StandardExternal StandardAbsolute (with internal standard)Can be quantitative with standards
Compound Applicability Non-volatile, thermally labileVolatile, thermally stableSoluble compounds with NMR-active nucleiWide range, depending on ionization
Strengths Robust, versatile, widely availableExcellent for volatile impuritiesNo need for specific reference standardDefinitive identification of unknowns
Limitations Requires chromophore for UV detectionNot suitable for non-volatile compoundsLower sensitivity, requires pure internal standardMore complex instrumentation

Identifying Potential Impurities

A thorough understanding of the synthetic route and potential degradation pathways of this compound is crucial for developing a truly effective purity method. Potential impurities can be categorized as:

  • Process-related impurities: Starting materials, intermediates, by-products, and reagents from the synthesis.

  • Degradation products: Formed by hydrolysis, oxidation, photolysis, or thermal stress.

  • Residual solvents: Organic volatile impurities used in the manufacturing process.

Forced degradation studies, where the compound is subjected to harsh conditions (acid, base, oxidation, heat, light), are essential for identifying potential degradation products and ensuring the stability-indicating nature of the analytical method[8].

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. HPLC is the primary technique for routine purity testing and the quantification of non-volatile impurities. GC is the method of choice for analyzing residual solvents. NMR and Mass Spectrometry provide complementary and confirmatory data, with qNMR offering a path to absolute purity determination and MS being indispensable for the structural elucidation of unknown impurities. The methods presented in this guide provide a robust framework for the comprehensive quality control of this important chemical intermediate. It is imperative that these methods are thoroughly validated in the end-user's laboratory to ensure their suitability for the intended purpose, in accordance with regulatory guidelines[1][2][4].

References

A Comparative Guide to the Reactivity of Chloro- vs. Iodo-Substituents on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with substituted pyrimidines forming the structural basis of numerous approved drugs.[1][2] The choice of halogen substituent on the pyrimidine ring is a critical strategic decision in any synthetic route, directly impacting reaction efficiency, cost, and overall yield. This guide provides an in-depth, objective comparison of the reactivity of chloropyrimidines and iodopyrimidines, focusing on the most prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By synthesizing theoretical principles with field-proven experimental data, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.

The Theoretical Underpinnings: Why Halogen Choice Matters

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is fundamentally governed by two key factors: the carbon-halogen (C-X) bond strength and the electronic nature of the pyrimidine ring.[3]

1. Carbon-Halogen Bond Dissociation Energy (BDE): The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[3][4] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-I bond (lower BDE) facilitates a more rapid oxidative addition compared to the stronger C-Cl bond, making iodopyrimidines inherently more reactive.[3][5] Consequently, reactions with iodopyrimidines often proceed under milder conditions, at lower temperatures, and with shorter reaction times.[3]

2. Electronic Effects of the Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system, which renders it more reactive in comparison to analogous benzene halides.[6] The positions on the ring also exhibit differential reactivity, with the general order being C4(6) > C2 > C5.[3] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.[3]

Comparative Reactivity in Key Cross-Coupling Reactions

While iodopyrimidines are generally more reactive, chloropyrimidines are often preferred starting materials due to their lower cost and wider commercial availability.[7] Achieving high yields with chloropyrimidines typically requires more robust catalytic systems, including specialized ligands and potentially higher reaction temperatures.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halopyrimidine and an organoboron compound.

FeatureIodopyrimidineChloropyrimidine
Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)More robust catalysts often needed, e.g., Pd(OAc)₂ with specialized phosphine ligands.[8]
Reaction Temp. Room temperature to moderate heating (e.g., 55-80°C)[2]Often requires higher temperatures (e.g., 100°C)[6]
Reaction Time Generally shorterCan be significantly longer
Yields Generally good to excellentCan be high, but optimization is often crucial.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine

This generalized protocol is based on established procedures for the Suzuki coupling of chloropyrimidines and should be optimized for specific substrates.[7]

Materials:

  • Chloropyrimidine (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O mixture)[6][9]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling a halopyrimidine with an amine.[10][11]

FeatureIodopyrimidineChloropyrimidine
Reactivity HighModerate to Low
Typical Catalyst Pd(OAc)₂ with ligands like BINAP or DPPF.[10]Requires more specialized, often sterically hindered, phosphine ligands.[12]
Base Strong, non-nucleophilic bases like NaOtBu or LHMDS.Strong bases are essential.
Reaction Temp. Can often proceed at lower temperatures.Typically requires elevated temperatures.
Yields Generally high.Good to excellent yields are achievable with optimized catalyst systems.[8]

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrimidine

This is a general protocol and requires optimization for specific substrates.

Materials:

  • Chloropyrimidine (1.0 eq.)

  • Amine (1.2-1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.)

  • Phosphine ligand (e.g., XPhos, RuPhos, 0.04-0.10 eq.)

  • Base (e.g., NaOtBu, 1.5-2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the chloropyrimidine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the required temperature (e.g., 90-110°C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a halopyrimidine and a terminal alkyne.

FeatureIodopyrimidineChloropyrimidine
Reactivity High (I > OTf > Br > Cl)[13]Low
Typical Catalyst Pd(PPh₃)₄ with a Cu(I) co-catalyst (e.g., CuI).[3]Often requires more active palladium catalysts and ligands; copper-free conditions can be employed.[13]
Base An amine base like triethylamine or diisopropylamine is typically used.[13]A strong amine base is required.
Reaction Temp. Often proceeds at room temperature.[13]Requires heating.
Yields Generally high.Can be challenging; optimization is critical to avoid side reactions like alkyne homocoupling.[13]

Experimental Protocol: Sonogashira Coupling of an Iodopyrimidine

This protocol is a generalized procedure for the copper-co-catalyzed Sonogashira coupling.[3]

Materials:

  • Iodopyrimidine (1.0 eq.)

  • Terminal Alkyne (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Copper(I) iodide (CuI, 0.1 eq.)

  • Amine base (e.g., Triethylamine, 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodopyrimidine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition between an organic solvent and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Synthetic Decision Workflow

Decision_Workflow Start Start: Pyrimidine Functionalization CheckReactivity High Reactivity & Mild Conditions Required? Start->CheckReactivity UseIodo Select Iodopyrimidine CheckReactivity->UseIodo Yes CheckCost Cost & Availability a Major Constraint? CheckReactivity->CheckCost No Proceed Proceed with Synthesis UseIodo->Proceed CheckCost->UseIodo No UseChloro Select Chloropyrimidine CheckCost->UseChloro Yes Optimize Optimize Catalyst, Ligand, & Conditions UseChloro->Optimize Optimize->Proceed

Caption: Decision workflow for selecting a halopyrimidine.

Field-Proven Insights & Troubleshooting

  • Inert Atmosphere is Critical: For all palladium-catalyzed couplings, especially with less reactive chloropyrimidines, maintaining an inert atmosphere is paramount. Oxygen can oxidize the active Pd(0) species and phosphine ligands, leading to catalyst deactivation and low yields.[7]

  • Solvent Degassing: Solvents should be thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.[7]

  • Catalyst Choice for Chloropyrimidines: While Pd(PPh₃)₄ can be effective, modern, bulky electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands often provide superior results for activating the C-Cl bond.

  • Base Selection: The choice of base is crucial. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[6][9] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₂CO₃ are required to deprotonate the amine without competing in the reaction.

  • The "2-Pyridyl Problem" Analogy: Similar to pyridines, the position of the halogen on the pyrimidine ring relative to the nitrogen atoms influences reactivity. The electron-withdrawing nature of the nitrogens activates the C2 and C4/C6 positions towards nucleophilic attack and oxidative addition.[3][14]

Conclusion

The choice between a chloro- and iodo-substituent on a pyrimidine ring represents a classic trade-off between reactivity and cost. Iodopyrimidines offer the advantage of higher reactivity, allowing for milder reaction conditions and often simplifying optimization. However, their higher cost can be a significant drawback, especially on a large scale. Chloropyrimidines, while more economical and readily available, necessitate more forceful conditions and carefully optimized, robust catalytic systems to achieve comparable yields. A thorough understanding of the underlying mechanistic principles and access to a well-developed toolbox of catalysts and ligands enables the modern medicinal chemist to effectively utilize either substrate, tailoring the synthetic strategy to the specific goals and constraints of their research program.

References

A Comparative Guide to the Validation of Synthetic Routes for 4-Substituted Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The efficient synthesis of 4-substituted pyrimidine analogues is therefore of paramount importance for the discovery and development of new therapeutic agents. This guide provides an in-depth, objective comparison of established and modern synthetic strategies, supported by experimental data, to inform the selection of the most appropriate methodology for your research needs.

Introduction: The Significance of 4-Substituted Pyrimidines

Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in a wide array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[2][3] The substituent at the 4-position of the pyrimidine ring is often a key determinant of a molecule's pharmacological activity, making the targeted synthesis of 4-substituted analogues a critical focus in drug discovery. This guide will explore and validate three prominent synthetic routes: the classical Pinner synthesis, the versatile Suzuki-Miyaura cross-coupling, and the modern Buchwald-Hartwig amination.

Classical Approach: The Pinner Synthesis

The Pinner synthesis is a long-established method for the preparation of pyrimidines from nitriles and a compound containing an activated methylene group. While a foundational method, it often requires harsh conditions and may have limitations in substrate scope compared to more modern techniques.

Underlying Principles

The reaction proceeds via the formation of an amidine from a nitrile, which then undergoes condensation with a 1,3-dicarbonyl compound or its equivalent to form the pyrimidine ring. The choice of reactants and conditions can be tailored to favor the formation of 4-substituted products.

Experimental Protocol: Synthesis of a 4-Aryl Pyrimidine
  • Amidine Formation: A solution of an aryl nitrile in an anhydrous alcohol (e.g., ethanol) is saturated with dry hydrogen chloride gas at 0°C. The resulting imido ester hydrochloride is then treated with an excess of ammonia in ethanol to yield the corresponding amidine hydrochloride.

  • Cyclocondensation: The amidine hydrochloride is then reacted with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base (e.g., sodium ethoxide) in refluxing ethanol.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Workflow Diagram

Caption: Workflow for the Pinner Synthesis of 4-Substituted Pyrimidines.

Transition-Metal Catalysis I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2] It has been widely adopted for the synthesis of 4-aryl and 4-heteroaryl pyrimidines due to its mild reaction conditions and broad functional group tolerance.[2]

Mechanistic Rationale

This palladium-catalyzed reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide or triflate. For the synthesis of 4-substituted pyrimidines, a 4-halopyrimidine is typically used as the electrophilic partner. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the halopyrimidine, transmetalation with the organoboron reagent, and reductive elimination to yield the desired product and regenerate the catalyst.

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol focuses on the regioselective synthesis of C4-substituted pyrimidines.[2]

  • Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.1 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.5 mol%), and a base like potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a specified temperature (e.g., 100-120°C) for a short duration (e.g., 15 minutes).[2]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The product is then purified by flash column chromatography.

Workflow Diagram

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Cross-Coupling.

Transition-Metal Catalysis II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This method is particularly valuable for synthesizing 4-amino-substituted pyrimidines, which are prevalent in many biologically active molecules.[3]

The Chemistry Behind the Coupling

Similar to the Suzuki coupling, this reaction relies on a palladium catalyst to couple an amine with an aryl halide or triflate. The mechanism involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. The choice of ligand for the palladium catalyst is crucial for the reaction's efficiency.[3]

Experimental Protocol: Synthesis of N-Aryl-4-pyrimidinamines
  • Reaction Assembly: In a nitrogen-flushed flask, combine the 4-chloropyrimidine derivative (1.0 mmol), the desired aryl amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a strong base such as sodium tert-butoxide (1.4 mmol).[3]

  • Solvent and Reflux: Add an anhydrous, deoxygenated solvent like toluene. The reaction mixture is then heated to reflux under a nitrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Isolation and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Workflow Diagram

Caption: Workflow for Buchwald-Hartwig Amination.

Comparative Analysis

The selection of a synthetic route depends on several factors, including the desired substitution pattern, substrate availability, and required reaction conditions.

Method Key Reagents Catalyst Solvent Reaction Time Temperature Yield (%) Key Advantages Limitations
Pinner Synthesis [1]Nitrile, 1,3-DicarbonylAcid/BaseAlcoholsSeveral hoursRefluxVariable, can be highUtilizes simple starting materialsHarsh conditions, limited functional group tolerance
Suzuki-Miyaura Coupling [2]4-Halopyrimidine, Boronic AcidPalladium complexDioxane/Water15-30 minutes (Microwave)100-120°CGood to Excellent (often >80%)Mild conditions, broad scope, fast with microwaveCost of catalyst and boronic acids, potential metal contamination
Buchwald-Hartwig Amination [3]4-Halopyrimidine, AminePalladium complexTolueneSeveral hoursRefluxModerate to Good (27-82%)[3]Direct C-N bond formation, access to diverse aminesCatalyst sensitivity, cost, potential metal contamination

Conclusion and Future Outlook

While classical methods like the Pinner synthesis remain relevant for certain applications, modern transition-metal-catalyzed reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer superior efficiency, milder conditions, and broader substrate scope for the synthesis of 4-substituted pyrimidine analogues. The development of more sustainable and cost-effective catalytic systems, including those based on earth-abundant metals or employing photoredox catalysis, represents a promising future direction in this field.[5][6] The choice of synthetic route should be guided by a thorough evaluation of the target molecule's structure and the specific requirements of the research project.

References

Navigating the Structure-Activity Landscape of Pyrimidine-Based Kinase Inhibitors: A Comparative Guide Centered on the 4-Chloro-5-iodo-6-methylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic field of drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its versatile nature allows for multi-positional modifications, enabling the fine-tuning of pharmacological properties. This guide delves into the structure-activity relationship (SAR) of pyrimidine derivatives, with a specific focus on the promising, yet underexplored, 4-Chloro-5-iodo-6-methylpyrimidine core. While a comprehensive, dedicated SAR study on this exact scaffold is not yet publicly available, this document will synthesize and extrapolate key principles from closely related analogues to provide actionable insights for researchers, scientists, and drug development professionals. We will explore the nuanced roles of each substituent, compare potential derivatizations, and provide a framework for designing next-generation inhibitors.

The this compound Scaffold: A Strategic Starting Point

The this compound scaffold is a highly functionalized heterocyclic system poised for extensive chemical modification. The pyrimidine ring itself is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1] The substituents at the 4, 5, and 6 positions each offer unique advantages for derivatization and interaction with biological targets.

  • The C4-Chloro Group: This is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of side chains, often crucial for modulating potency, selectivity, and pharmacokinetic properties. The chlorine atom itself can also participate in halogen bonding, a significant non-covalent interaction in protein-ligand binding.

  • The C5-Iodo Group: The iodine atom is a powerful modulator of biological activity. As the most polarizable of the stable halogens, it is an excellent halogen bond donor, which can lead to significant gains in binding affinity. Furthermore, the C-I bond is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing another avenue for introducing molecular diversity.

  • The C6-Methyl Group: The methyl group at this position can influence the molecule's conformation and lipophilicity. It can also play a role in preventing unwanted metabolism at that position, potentially improving the compound's pharmacokinetic profile.

Structure-Activity Relationship (SAR) Insights from Related Pyrimidine Derivatives

By examining the literature on related substituted pyrimidines, we can infer the likely SAR landscape for the this compound core.

Modifications at the C4-Position

The C4-chloro group is the most common site for modification. Displacement of this chlorine with various amines is a widely used strategy in the synthesis of kinase inhibitors.[2][3] The nature of the substituent introduced at this position has a profound impact on biological activity. For instance, in a series of 2,4-disubstituted pyrimidines, the introduction of different amine-containing moieties at the C4 position significantly influenced their activity as cholinesterase inhibitors.[3][4]

Key Takeaway: The C4 position is a prime location for introducing diversity to modulate potency and selectivity. The choice of the nucleophile should be guided by the specific sub-pockets of the target protein.

The Significance of the C5-Halogen

The halogen at the C5 position plays a critical role in target engagement. While our focus is on the iodo-derivative, comparisons with other halogens are instructive. In many kinase inhibitors, a halogen at this position can form a key halogen bond with a backbone carbonyl in the hinge region of the kinase. The strength of this interaction generally follows the order I > Br > Cl > F. The replacement of a chlorine with an ethynyl group, a bioisostere, has been shown to mimic this interaction in EGFR inhibitors.[5]

Key Takeaway: The C5-iodo group is a strong driver of binding affinity through halogen bonding. Bioisosteric replacements, such as an ethynyl or cyano group, could be explored to modulate physicochemical properties while retaining this key interaction.

The Role of the C6-Substituent

The substituent at the C6 position often projects into the solvent-exposed region. Small alkyl groups, like the methyl group in our scaffold, are generally well-tolerated and can enhance lipophilicity. In a series of cryptophycin analogs, increasing the size of the substituents at the C6 position led to a decrease in activity, suggesting that steric bulk in this region can be detrimental.[6]

Key Takeaway: Modifications at the C6 position should be approached with caution to avoid steric clashes. Small, non-polar groups are generally favored.

Comparative Analysis with Alternative Kinase Inhibitor Scaffolds

To provide a broader context, the table below compares the this compound scaffold with other common kinase inhibitor cores.

ScaffoldKey FeaturesAdvantagesPotential LiabilitiesRepresentative Targets
4,5,6-Trisubstituted Pyrimidine Highly functionalized; amenable to diverse substitutions at C4, C5, and C6.High potential for potency and selectivity tuning; established synthetic routes.Can have planarity issues; potential for off-target effects if not optimized.Src/Abl[2], Aurora Kinases, Lck[7]
Quinazoline Fused bicyclic system; often features a 4-anilino substitution.Rigid structure can lead to high affinity; well-established in approved drugs (e.g., Gefitinib).Can have poor solubility; potential for HERG liability.EGFR, HER-2[8]
Pyridopyrimidine Fused bicyclic system with an additional nitrogen atom.Modulates electronics and solubility compared to quinazolines; can offer novel vector space.Synthetic routes can be more complex.KRAS-G12D[1]
Pyrazolopyrimidine Fused bicyclic system with a five-membered ring.Offers different hydrogen bonding patterns and vector space; potent inhibitors reported.Can have metabolic stability issues.Eg5[9], EGFR[10]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives based on the this compound scaffold.

Synthesis: Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes a general method for the displacement of the C4-chloro group with an amine.

Materials:

  • This compound

  • Desired amine (e.g., aniline, morpholine, piperazine derivative)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), isopropanol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reaction vessel, stirring apparatus, heating mantle

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1 - 1.5 eq) and the base (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-5-iodo-6-methylpyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a microplate, add the kinase enzyme, the substrate, and the assay buffer.

  • Add the diluted inhibitor compounds to the wells (and DMSO as a vehicle control).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a set period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Synthetic Pathway for Derivatization

G scaffold This compound intermediate 4-Substituted-5-iodo-6-methylpyrimidine scaffold->intermediate SNA_r_ with R-NH₂ final_product 4,5-Disubstituted-6-methylpyrimidine intermediate->final_product Cross-coupling (e.g., Suzuki)

Caption: General synthetic routes for derivatizing the core scaffold.

Key SAR Principles

G cluster_scaffold This compound cluster_modifications Modifications & Effects C4 C4-Cl C4_mod Nucleophilic substitution (Potency & Selectivity) C4->C4_mod C5 C5-I C5_mod Halogen bonding / Cross-coupling (Affinity & Diversity) C5->C5_mod C6 C6-Me C6_mod Steric bulk / Lipophilicity (PK properties) C6->C6_mod

Caption: Summary of key structure-activity relationships.

Hypothetical Kinase Inhibition Pathway

G inhibitor Pyrimidine Derivative kinase Target Kinase (e.g., Src, Abl, EGFR) inhibitor->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis Blockage

Caption: Conceptual signaling pathway targeted by pyrimidine kinase inhibitors.

References

A Senior Scientist's Guide to the Biological Evaluation of Novel Compounds Derived from 4-Chloro-5-iodo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold"—a molecular framework that consistently yields compounds with a wide spectrum of biological activities.[1][2] Its integral role in the structure of DNA and RNA has made its synthetic analogues a focal point for drug discovery, leading to a variety of potent antibacterial, anti-inflammatory, and anticancer agents.[2][3][4]

This guide focuses on a particularly versatile starting material: 4-Chloro-5-iodo-6-methylpyrimidine. The strategic placement of three distinct reactive sites—a displaceable chlorine atom at C4, an iodine atom at C5 suitable for cross-coupling reactions, and a methyl group at C6—provides a rich platform for generating diverse chemical libraries. This guide provides a comprehensive, field-proven framework for the biological evaluation of compounds synthesized from this scaffold, moving from broad anticancer screening to specific molecular target identification. We will delve into the causality behind experimental choices, present detailed protocols, and compare data to provide a clear path for researchers navigating the early stages of drug development.

Part 1: Primary Biological Screening - The Search for Anticancer Activity

The initial goal after synthesizing a new library of compounds is to cast a wide net: identifying which derivatives possess cytotoxic or anti-proliferative effects against cancer cells. This primary screening is crucial for filtering out inactive molecules and prioritizing promising candidates for further investigation.[5][6]

A standard workflow for this initial phase is outlined below. The process is designed to be systematic and high-throughput, allowing for the efficient screening of numerous compounds against a panel of cancer cell lines.[6][7]

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Compound Synthesized Derivatives from This compound Stock Prepare DMSO Stock Solutions (e.g., 10 mM) Compound->Stock Treatment Treat with Serial Dilutions of Compounds (48-72h) Stock->Treatment CellCulture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) Seeding Seed Cells in 96-Well Plates (5,000-10,000 cells/well) CellCulture->Seeding Seeding->Treatment Assay Perform Cell Viability Assay (e.g., XTT Assay) Treatment->Assay Readout Measure Absorbance (475 nm for XTT) Assay->Readout DoseResponse Generate Dose-Response Curves Readout->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 HitID Identify 'Hit' Compounds (Potent & Selective) IC50->HitID

Caption: High-level workflow for primary anticancer screening.
Featured Protocol: The XTT Cell Viability Assay

For primary screening, we require an assay that is robust, reproducible, and suitable for a 96-well plate format. While the classic MTT assay is widely used, it requires a solubilization step to dissolve the formazan crystals.[8] We recommend the XTT assay, which overcomes this limitation as its formazan product is water-soluble, streamlining the protocol.[9]

Principle of the XTT Assay: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, XTT, to a water-soluble, orange-colored formazan product.[10] The amount of orange product generated is directly proportional to the number of metabolically active (living) cells, which can be quantified by measuring the absorbance.[9]

Step-by-Step Methodology:

  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11] Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Preparation & Treatment: Prepare serial dilutions of the pyrimidine derivatives and a positive control (e.g., Doxorubicin) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 48 to 72 hours.[11]

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture. This typically involves mixing the XTT reagent with an electron-coupling reagent (e.g., PMS), as per the manufacturer's instructions.[12] The coupling agent enhances the reduction of XTT by transferring electrons from the plasma membrane.[10]

  • Incubation: Add 50 µL of the prepared XTT labeling mixture to each well and gently swirl the plate. Incubate for 2 to 4 hours at 37°C. The incubation time should be optimized for each cell line.

  • Absorbance Measurement: Measure the absorbance of the orange formazan product at a wavelength of 450-490 nm (typically 475 nm) using a microplate reader.[9][12] A reference wavelength of ~650 nm is used to subtract background noise.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Comparative Data Presentation

Objective comparison requires standardized data presentation. All quantitative results should be summarized in tables, allowing for easy comparison of potency and selectivity across different compounds and cell lines.

Table 1: Illustrative Cytotoxicity Data (IC50 in µM) for Pyrimidine Derivatives

CompoundScaffold ModificationMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)NHDF (Normal Fibroblast)
PD-01 4-Anilino substitution15.2 ± 1.825.6 ± 2.518.9 ± 2.1> 100
PD-02 4-(4-Ethylpiperazin-1-yl)2.1 ± 0.35.4 ± 0.73.8 ± 0.485.7 ± 9.2
PD-03 5-Phenyl (Suzuki coupling)8.9 ± 1.112.1 ± 1.59.5 ± 1.3> 100
Doxorubicin Positive Control0.8 ± 0.11.2 ± 0.20.9 ± 0.11.5 ± 0.3

Note: Data are for illustrative purposes.

From this table, a researcher can quickly deduce that compound PD-02 shows the highest potency against the tested cancer cell lines. Furthermore, both PD-01 and PD-03 exhibit high selectivity, with minimal toxicity to normal human dermal fibroblast (NHDF) cells, a critical parameter for a good drug candidate.[13]

Part 2: Target-Specific Evaluation - Unveiling the Mechanism

Once a compound shows promising and selective anticancer activity, the next crucial step is to identify its molecular target. Pyrimidine derivatives are well-documented as potent protein kinase inhibitors.[14][15] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[16]

A common target for anticancer drugs is the MAPK/ERK signaling pathway, which plays a central role in cell proliferation, differentiation, and survival.[16]

G MAPK/ERK Signaling Pathway GF Growth Factor RTK RTK GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Survival Survival ERK->Survival Differentiation Differentiation ERK->Differentiation

Caption: The MAPK/ERK pathway, a key regulator of cellular processes.
Featured Protocol: In Vitro Kinase Inhibition Assay

To determine if a "hit" compound directly inhibits a specific kinase, a cell-free in vitro kinase assay is the gold standard.[17] This assay isolates the kinase, its substrate, and the inhibitor, providing a direct measure of enzymatic inhibition without the complexities of a cellular environment.[16][18]

Principle of the Assay: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a recombinant kinase. The amount of phosphorylated product is quantified, often using fluorescence or luminescence. An inhibitory compound will reduce the rate of this phosphorylation reaction.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase: Use a purified, recombinant version of the target kinase (e.g., Aurora A, c-KIT).

    • Substrate: Use a peptide or protein substrate specific to the kinase. This is often biotinylated for easy detection.[16]

    • ATP: Prepare a solution of ATP at a concentration near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Assay Buffer: Prepare a kinase buffer containing components like MgCl2, which is essential for kinase activity.[17]

  • Reaction Setup: In a 384-well plate, add the assay buffer, the test compound (at various concentrations), and the recombinant kinase. Allow this to incubate for a short period (e.g., 15-20 minutes) to permit inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.[17] Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Terminate Reaction & Detect: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity. Add detection reagents. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, this would involve adding a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[16]

  • Signal Measurement: After a final incubation period, read the plate on a suitable plate reader. In the TR-FRET example, kinase inhibition is measured as a decrease in the FRET signal.[16]

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Comparative Data Presentation

Table 2: Illustrative Kinase Inhibition Data (IC50 in nM)

CompoundAurora A Kinasec-KITVEGFR2
PD-02 15 ± 2.185 ± 9.51,500 ± 180
PD-03 250 ± 28310 ± 35280 ± 31
Staurosporine Positive Control5 ± 0.87 ± 1.1

This data suggests that PD-02 is a potent and relatively selective inhibitor of Aurora A Kinase, as its IC50 value for this target is significantly lower than for c-KIT and VEGFR2. This level of detail is critical for guiding the next steps in lead optimization.

Part 3: Structure-Activity Relationship (SAR) Analysis

The synthesis of data from both primary and target-based screening allows us to establish a Structure-Activity Relationship (SAR). SAR studies aim to understand how specific changes in a molecule's structure affect its biological activity.[19] This is the intellectual core of medicinal chemistry, guiding the rational design of more potent and selective compounds.[20][21]

G cluster_0 Modifications at C4 (R1) cluster_1 Modifications at C5 (R2) Scaffold This compound R1 at C4 R2 at C5 Anilino Anilino Group (PD-01) Moderate Potency Scaffold:f1->Anilino leads to Piperazine Ethylpiperazine Group (PD-02) High Potency Scaffold:f1->Piperazine leads to Phenyl Phenyl Group (PD-03) Restores Moderate Potency Scaffold:f2->Phenyl leads to Potency_Conclusion Conclusion: The Ethylpiperazine moiety at C4 is critical for high potency against Aurora A Kinase. Piperazine->Potency_Conclusion Iodo Iodine (PD-01, PD-02) No Direct SAR data

Caption: Simplified SAR based on illustrative data.

Analysis and Interpretation:

  • Impact of C4 Substitution: The transition from a simple anilino group (PD-01 ) to a 4-ethylpiperazine moiety (PD-02 ) resulted in a ~7-fold increase in cytotoxicity (Table 1) and a >16-fold increase in potency against Aurora A Kinase (Table 2). This strongly suggests that the ethylpiperazine group forms critical interactions within the kinase's ATP-binding pocket, a common feature for potent kinase inhibitors.[22]

  • Impact of C5 Substitution: Replacing the iodine at C5 with a phenyl group via a Suzuki coupling (PD-03 ) yielded a compound with moderate potency. While less active than PD-02 , it demonstrates that the C5 position is a viable point for modification to modulate activity and potentially alter selectivity or pharmacokinetic properties.

This type of analysis, which links specific chemical changes to biological outcomes, is the essence of a well-designed drug discovery program. It transforms raw data into actionable intelligence for the design of the next generation of compounds.

Conclusion

The this compound scaffold represents a fertile starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This guide has outlined a logical, multi-stage evaluation process that progresses from broad phenotypic screening to specific, target-based assays. By employing robust protocols like the XTT and in vitro kinase assays, generating high-quality comparative data, and performing insightful SAR analysis, research teams can efficiently identify and optimize promising lead compounds. This structured approach, grounded in scientific integrity and causality, is fundamental to translating chemical novelty into therapeutic potential.

References

A Senior Application Scientist's Guide to LC-MS and HPLC Analysis of 4-Chloro-5-iodo-6-methylpyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous analysis of reaction mixtures is paramount to ensuring the purity, safety, and efficacy of synthesized compounds. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of a 4-Chloro-5-iodo-6-methylpyrimidine reaction mixture. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you to make informed decisions for your analytical needs.

The Analytical Challenge: Resolving a Halogenated Pyrimidine Matrix

The synthesis of this compound, a valuable building block in medicinal chemistry, often results in a complex mixture. A plausible synthetic route involves the iodination of a chlorinated pyrimidine precursor. Consequently, the reaction mixture may contain the desired product, unreacted starting materials, intermediates, and potential byproducts. The analytical goal is to separate and accurately quantify these components.

Hypothetical Reaction Mixture Components:

  • Starting Material: 4,6-dichloro-5-methylpyrimidine

  • Product: this compound

  • Potential Byproduct 1: 4,6-diiodo-5-methylpyrimidine

  • Potential Byproduct 2: Isomers of the product (if regioselectivity is not perfect)

The structural similarities of these halogenated pyrimidines present a significant chromatographic challenge, requiring a highly selective and sensitive analytical method.

A Comparative Analysis: HPLC-UV vs. LC-MS

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, provides mass information for co-eluting peaks.
Sensitivity Good, typically in the low ng range.Excellent, often in the pg to fg range.
Identification Based on retention time comparison with a known standard.Confident identification through mass and fragmentation patterns.
Quantification Robust and reproducible, widely accepted for purity analysis.Highly accurate, especially with the use of an internal standard.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively straightforward operation and data analysis.More complex instrumentation and data interpretation.

The Expert's Choice: Justifying the Technique

The choice between HPLC-UV and LC-MS hinges on the specific analytical objective.

  • For routine reaction monitoring and purity assessment where the identities of the main components are known , HPLC-UV is often sufficient. Its robustness, ease of use, and lower cost make it a workhorse in many synthetic chemistry labs. The key is to develop a chromatographic method with adequate resolution to separate the product from its precursors and major impurities.

  • For impurity profiling, metabolite identification, and definitive structural confirmation , LC-MS is the superior choice. Its ability to provide molecular weight information and fragmentation data allows for the confident identification of unknown peaks, even at trace levels. This is crucial for understanding reaction pathways and ensuring the comprehensive characterization of a new chemical entity.

Experimental Protocols

Sample Preparation: A Universal First Step

Regardless of the analytical technique, proper sample preparation is critical for obtaining reliable and reproducible results.

  • Aliquot Collection: Carefully take a representative aliquot from the reaction mixture.

  • Quenching (if necessary): If the reaction is ongoing, quench it by adding an appropriate reagent.

  • Dilution: Dilute the aliquot with a suitable solvent, typically the initial mobile phase composition, to a concentration within the linear range of the detector. A 100 to 1000-fold dilution is a good starting point.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC or LC-MS system.

In-Depth Guide to HPLC-UV Analysis

High-Performance Liquid Chromatography with UV detection is a cornerstone of purity analysis in synthetic chemistry. The principle lies in the differential partitioning of analytes between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the eluting compounds at a specific wavelength.

Causality in Method Development for HPLC-UV
  • Column Selection: A reversed-phase C18 column is the standard choice for separating moderately polar compounds like halogenated pyrimidines. The C18 stationary phase provides excellent hydrophobic retention and selectivity.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common mobile phase for reversed-phase chromatography. The addition of a small amount of an acid, such as 0.1% formic acid, is crucial. It protonates the nitrogen atoms in the pyrimidine ring, leading to sharper peaks and more consistent retention times by minimizing interactions with residual silanols on the silica-based column.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is generally preferred over an isocratic method for analyzing reaction mixtures. This allows for the efficient elution of both less retained (more polar) and more retained (less polar) components within a reasonable timeframe, while also improving peak shape.

  • Detection Wavelength: Pyrimidine derivatives typically exhibit strong UV absorbance around 254 nm. This wavelength provides good sensitivity for the compounds of interest. A diode-array detector (DAD) can be used to scan a range of wavelengths to determine the optimal absorbance maximum for each component.

Step-by-Step HPLC-UV Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or DAD detector.

Materials:

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 30 70
      17.0 30 70
      17.1 70 30

      | 20.0 | 70 | 30 |

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

    • Inject a blank (dilution solvent) to ensure a clean baseline.

    • Inject the prepared sample.

    • Identify peaks by comparing retention times with authentic standards of the starting material and product.

    • Quantify the relative amounts of each component by peak area percentage.

Data Presentation: HPLC-UV

Table 1: Hypothetical HPLC-UV Data for the Reaction Mixture

Peak No.Retention Time (min)ComponentArea %
14.24,6-dichloro-5-methylpyrimidine15.3
27.8This compound 78.9
311.54,6-diiodo-5-methylpyrimidine5.8

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis ReactionMixture Reaction Mixture Aliquot Dilution Dilution & Filtration ReactionMixture->Dilution Dilute in Mobile Phase A/B Autosampler Autosampler Injection Dilution->Autosampler Column C18 Column Separation Autosampler->Column Gradient Elution Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Area % Calculation LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis ReactionMixture Reaction Mixture Aliquot Dilution Dilution & Filtration ReactionMixture->Dilution Dilute in Mobile Phase A/B LC LC Separation (C18) Dilution->LC ESI ESI Source LC->ESI Eluent MS Mass Analyzer ESI->MS Ionization TIC Total Ion Chromatogram MS->TIC EIC Extracted Ion Chromatogram TIC->EIC MS_Spectrum Mass Spectrum EIC->MS_Spectrum MSMS_Spectrum MS/MS Spectrum MS_Spectrum->MSMS_Spectrum Fragmentation

A Senior Application Scientist's Guide to Palladium Catalysts for Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its strategic functionalization is paramount in drug discovery and development, enabling the fine-tuning of molecular properties to enhance efficacy and selectivity. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving this, offering a broad scope and mild reaction conditions.

This guide provides an in-depth comparison of various palladium catalyst systems for the functionalization of pyrimidines, focusing on the most prevalent and impactful transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as direct C-H arylation. We will delve into the causality behind catalyst and ligand selection, present comparative experimental data, and provide detailed, actionable protocols.

The Crucial Role of the Ligand: A Tale of Two Classes

The heart of a successful palladium-catalyzed reaction lies in the choice of ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. Two main classes of ligands dominate the field: phosphines and N-heterocyclic carbenes (NHCs).

  • Phosphine Ligands: These have been the traditional workhorses of cross-coupling chemistry. Their properties can be finely tuned by modifying the substituents on the phosphorus atom. Electron-rich and sterically bulky phosphines, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), are particularly effective. They promote the formation of highly active, monoligated palladium species that accelerate oxidative addition and reductive elimination.[1] Bidentate phosphines like Xantphos are also highly effective, particularly in C-N bond formation.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs have risen to prominence as powerful alternatives to phosphines. They are generally stronger σ-donors, forming very stable bonds with the palladium center.[3] This stability translates to higher catalyst longevity and robustness, even at elevated temperatures.[3] The steric bulk of NHC ligands can also be tailored to enhance catalytic activity and selectivity.[4]

The choice between a phosphine and an NHC ligand is often dictated by the specific reaction and substrates. While phosphine-based catalysts are incredibly versatile, NHC-ligated palladium complexes often show superior performance for particularly challenging substrates, such as unactivated aryl chlorides.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds, owing to its mild conditions and the commercial availability and stability of boronic acids.[5][6]

Catalyst Performance Comparison

The choice of palladium precursor and ligand is critical for a successful Suzuki-Miyaura coupling of pyrimidines, especially with less reactive chloropyrimidines.

Catalyst System (Precursor / Ligand)Pyrimidine SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O802080[5]
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidine3,5-dimethylphenylboronic acidK₃PO₄1,4-Dioxane/H₂O801885[5]
PdCl₂(dppf)2,5-diiodopyrazinePhenylboronic acidK₂CO₃DME802High[7]
Pd(OAc)₂ / SPhos2,5-diiodopyrazinePhenylboronic acidK₃PO₄Toluene10016High[7]
Pd(PEPPSI-IPr)2,4-dichloropyridinePhenylboronic acidK₃PO₄Dioxane/H₂O801875 (10:1 C4:C2)[8]

Expert Insights: For routine couplings of bromo- or iodopyrimidines, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide excellent results.[5][7] However, for the more challenging chloropyrimidines, or when regioselectivity is a concern (e.g., in dihalopyrimidines), more advanced catalyst systems are required. Bulky, electron-rich phosphine ligands (like SPhos) or N-heterocyclic carbene ligands (like IPr) are often necessary to achieve high yields and selectivities.[1][8] For instance, in the coupling of 2,4-dichloropyridine, a sterically hindered NHC ligand can override the innate preference for C2 coupling and favor functionalization at the C4 position.[8]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Miyaura cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (Ar¹-X) pd2_trans Ar¹-Pd(II)L₂(Ar²) pd2_ox->pd2_trans Transmetalation (Ar²-B(OR)₂ + Base) pd2_trans->pd0 Regeneration product Ar¹-Ar² pd2_trans->product Reductive Elimination caption Simplified catalytic cycle for the Suzuki-Miyaura coupling. Buchwald_Hartwig cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)L₂(NR¹R²) pd2_ox->pd2_amido Amine Coordination & Deprotonation (Base) pd2_amido->pd0 Regeneration product Ar-NR¹R² pd2_amido->product Reductive Elimination caption Simplified catalytic cycle for the Buchwald-Hartwig amination. Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_ox->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_alkynyl Cu(I)-C≡CR cu_x->cu_alkynyl Alkyne Activation (H-C≡CR + Base) cu_alkynyl->pd2_ox Transmetalation cu_alkynyl->cu_x Regeneration caption Dual catalytic cycles of the Sonogashira coupling.

References

A Researcher's Guide to the Spectroscopic Differentiation of 4-Chloro-5-iodo-6-methylpyrimidine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrimidine derivatives, forming the core of numerous bioactive molecules, often present significant analytical challenges, particularly when dealing with positional isomers.[1][2] The subtle rearrangement of substituents around the pyrimidine core can drastically alter a molecule's biological activity, making unambiguous identification a critical step in any research and development pipeline.

This guide provides an in-depth spectroscopic comparison of 4-Chloro-5-iodo-6-methylpyrimidine and one of its key positional isomers, 2-Chloro-5-iodo-4-methylpyrimidine. We will explore how fundamental principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy can be expertly applied to distinguish between these closely related structures. The methodologies and analyses presented herein are designed to be self-validating, providing researchers with a trusted framework for structural characterization.

The Challenge of Isomerism: A Structural Overview

The constitutional isomers this compound and 2-Chloro-5-iodo-4-methylpyrimidine share the same molecular formula (C₅H₄ClIN₂) and, consequently, the same monoisotopic mass (253.91 Da).[3][4] Their distinct chemical and biological properties arise solely from the different arrangement of the chloro, iodo, and methyl groups on the pyrimidine ring.

Compound Structure IUPAC Name
Isomer A Structure of this compoundThis compound[4]
Isomer B Structure of 2-Chloro-5-iodo-4-methylpyrimidine2-chloro-5-iodo-4-methylpyrimidine[3]

The analytical task is to leverage the unique electronic environments created by these different substitution patterns to generate distinct spectroscopic fingerprints.

Core Spectroscopic Methodologies: A Validated Approach

To ensure reproducible and unambiguous results, standardized protocols are essential. The following sections detail the experimental workflows for acquiring high-quality NMR, MS, and IR data.

Workflow for Isomer Identification

This diagram illustrates the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Dissolve 5-10 mg in appropriate solvent nmr ¹H & ¹³C NMR (Primary Discriminator) prep->nmr Acquire Data ms Mass Spectrometry (Confirm Mass & Formula) prep->ms Acquire Data ir Infrared Spectroscopy (Functional Group Confirmation) prep->ir Acquire Data interpret Compare chemical shifts, fragmentation patterns, and vibrational modes nmr->interpret ms->interpret ir->interpret conclusion Structural Elucidation (Isomer A vs. Isomer B) interpret->conclusion

Caption: General experimental workflow for spectroscopic isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for this analytical problem. The chemical shift of the lone pyrimidine ring proton and the methyl protons are highly sensitive to the placement of the adjacent electronegative halogen atoms.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the pyrimidine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • ¹H NMR Acquisition:

    • Spectrometer: Utilize a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.[5]

    • Parameters: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

MS will confirm the molecular weight and elemental composition. While both isomers have the same parent mass, subtle differences in their fragmentation patterns, influenced by the relative positions of the substituents, can provide secondary confirmation.[6][7]

Experimental Protocol:

  • Ionization Method: Electron Ionization (EI) is a suitable method for these relatively volatile and stable heterocyclic compounds.[5]

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole analyzer can be used.

  • Data Acquisition: Acquire a full scan spectrum from m/z 50 to 300. Pay close attention to the isotopic pattern of the molecular ion peak. The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion (M) peak.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups and the pyrimidine ring itself.[1] The substitution pattern influences the C-H bending and ring stretching vibrations.

Experimental Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Data Acquisition:

    • Range: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[5]

    • Resolution: A resolution of 4 cm⁻¹ is typically sufficient.[5]

    • Background: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

Comparative Data Analysis: Unmasking the Isomers

The key to differentiation lies in a side-by-side comparison of the spectral data. The following tables summarize the expected and observed spectroscopic features.

¹H and ¹³C NMR Spectroscopy Data

The electronic environment of the protons and carbons is the most telling difference. In Isomer A , the lone ring proton (H-2) is flanked by two nitrogen atoms. In Isomer B , the lone ring proton (H-6) is adjacent to a nitrogen and a carbon bearing an iodine atom. The methyl group's position relative to the halogens is also a critical differentiator.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift (δ) Data (Predicted)

Assignment Isomer A (this compound) Isomer B (2-Chloro-5-iodo-4-methylpyrimidine) Rationale for Difference
Ring Proton ~8.6 - 8.9 ppm (s)~8.4 - 8.7 ppm (s)The H-2 proton in Isomer A is strongly deshielded by two adjacent nitrogens. The H-6 proton in Isomer B is influenced differently by one nitrogen and the C-I bond.
Methyl Protons (-CH₃) ~2.6 - 2.8 ppm (s)~2.5 - 2.7 ppm (s)The methyl group in Isomer A (C-6) is adjacent to a nitrogen. In Isomer B (C-4), it is adjacent to a nitrogen and the carbon bearing the iodine.
Quaternary Carbons (C-Cl, C-I, C-CH₃) C-4 (Cl): ~160-165C-5 (I): ~95-105C-6 (CH₃): ~165-170C-2 (Cl): ~160-165C-4 (CH₃): ~165-170C-5 (I): ~95-105The chemical shifts of the substituted carbons are highly dependent on their position within the heterocyclic ring and the nature of the attached substituent.[5]
CH Carbon C-2: ~155-160C-6: ~155-160The chemical shift of the protonated ring carbon will also differ based on its electronic environment.

Note: Predicted values are based on general principles of NMR for halogenated pyrimidines.[5]

Decision Tree for NMR-Based Identification

G start Analyze ¹H NMR Spectrum q1 Observe chemical shift (δ) of the lone ring proton. start->q1 is_a Isomer A (this compound) q1->is_a  δ is further downfield (e.g., >8.7 ppm) due to H-2 position is_b Isomer B (2-Chloro-5-iodo-4-methylpyrimidine) q1->is_b  δ is comparatively upfield (e.g., <8.6 ppm) due to H-6 position

Caption: A simplified decision process using ¹H NMR chemical shifts.

Mass Spectrometry Data

The primary utility of MS is confirming the molecular weight of 254 g/mol (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). The fragmentation patterns are influenced by the weakest bonds and the stability of the resulting fragments. The C-I bond is significantly weaker than the C-Cl bond, suggesting that the loss of an iodine radical is a likely primary fragmentation step for both isomers.

Table 2: Key Mass Spectrometry Fragmentation Data

m/z Value Possible Fragment Expected for Isomer A? Expected for Isomer B? Significance
254/256 [M]⁺ / [M+2]⁺YesYesMolecular ion peak. The ~3:1 ratio confirms the presence of one chlorine atom.
127 [M - I]⁺YesYesLoss of the iodine radical. A prominent peak is expected for both isomers due to the weak C-I bond.
219 [M - Cl]⁺YesYesLoss of the chlorine radical. Less intense than the loss of iodine.
112 [M - I - CH₃]⁺YesYesSubsequent loss of a methyl radical from the [M-I]⁺ fragment.

Note: While major fragments are similar, the relative intensities may differ, providing a secondary, albeit less definitive, means of differentiation. The fragmentation of halogenated pyrimidines is a complex process.[6][7][8]

Infrared Spectroscopy Data

The IR spectra will be broadly similar but may exhibit subtle shifts in the fingerprint region (below 1500 cm⁻¹) due to the different substitution patterns affecting the pyrimidine ring vibrations.

Table 3: Key Infrared Absorption Bands

Wavenumber Range (cm⁻¹) Vibrational Mode Assignment Expected for Both Isomers?
3100 - 3000 Aromatic C-H stretchYes
2980 - 2850 Methyl C-H stretchYes
1600 - 1450 Pyrimidine ring C=C and C=N stretching[1][2]Yes, with minor shifts
850 - 750 C-Cl stretchYes
Below 600 C-I stretchYes
1400 - 1000 Fingerprint region (ring vibrations, C-H bends)Yes, with characteristic differences

The most significant value of IR is in confirming the presence of the key functional groups (pyrimidine ring, methyl group, C-Cl bond) rather than as a primary tool for distinguishing these specific isomers.[1]

Conclusion

While Mass Spectrometry and Infrared Spectroscopy serve as essential confirmatory tools, NMR spectroscopy stands out as the definitive technique for the unambiguous differentiation of this compound and its positional isomers. The chemical shifts of the ring and methyl protons provide a clear and interpretable fingerprint of the specific substitution pattern. By employing the validated protocols and comparative data analysis framework detailed in this guide, researchers can confidently and accurately elucidate the structure of these and other challenging pyrimidine derivatives, ensuring the integrity and success of their scientific endeavors.

References

Assessing the Drug-like Properties of 4-Chloro-5-iodo-6-methylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Its unique physicochemical attributes, including the ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have led to its incorporation into drugs with a broad spectrum of activities, from anticancer to antimicrobial agents.[2][3] This guide provides a comprehensive framework for assessing the drug-like properties of a novel pyrimidine derivative, 4-chloro-5-iodo-6-methylpyrimidine, by comparing it with established pyrimidine-based compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis to guide researchers in their drug development endeavors.

The Critical Role of Early ADMET Assessment

The journey of a drug candidate from bench to bedside is fraught with challenges, a significant portion of which are related to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Early and accurate assessment of these properties is paramount to de-risk drug discovery projects, reduce attrition rates in clinical trials, and ultimately, develop safer and more effective medicines.[4] In silico tools have revolutionized this process by enabling rapid, high-throughput screening of virtual compounds, allowing for the early identification of potential liabilities long before costly and time-consuming experimental studies are undertaken.[4][5]

This guide will focus on a multi-pronged approach, combining computational predictions with gold-standard experimental assays to build a comprehensive drug-like property profile for this compound and its comparators.

The Comparative Cohort: A Rationale

To provide a meaningful assessment of this compound, we have selected a cohort of pyrimidine derivatives that represent a spectrum of structural features and established pharmacological profiles:

  • This compound (Lead Compound): The subject of our investigation, featuring a unique substitution pattern with both electron-withdrawing (chloro and iodo) and electron-donating (methyl) groups.

  • 5-Fluorouracil (5-FU): A widely used chemotherapeutic agent, representing a clinically successful pyrimidine-based drug. Its well-characterized ADMET profile serves as a valuable benchmark.

  • Rosuvastatin: A blockbuster statin drug containing a pyrimidine core, illustrating a different therapeutic application and a more complex molecular structure.

  • 2,4-Dichloropyrimidine: A structurally related analog that allows for the comparative assessment of the impact of the iodo and methyl substituents on the overall drug-like properties.

I. In Silico Profiling: The First Pass

Before embarking on wet-lab experiments, a thorough in silico analysis provides a foundational understanding of a compound's likely physicochemical properties and potential ADMET liabilities. A multitude of open-access and commercial software platforms are available for these predictions.[5]

A. Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a cornerstone in drug discovery, providing a set of simple heuristics to predict the oral bioavailability of a compound.[6][7][8] The rule states that an orally active drug is likely to have:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 Daltons.

  • A calculated octanol-water partition coefficient (logP) not greater than 5.

While not an absolute predictor, it serves as an excellent initial filter.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
This compound C₅H₄ClIN₂266.462.8020
5-Fluorouracil C₄H₃FN₂O₂130.08-0.9220
Rosuvastatin C₂₂H₂₈FN₃O₆S481.541.9480
2,4-Dichloropyrimidine C₄H₂Cl₂N₂148.981.5020

Note: cLogP values are consensus predictions from various computational models.

B. ADMET Predictions

Beyond basic physicochemical properties, in silico models can predict a range of ADMET parameters.

Table 2: In Silico ADMET Predictions

CompoundPredicted Aqueous Solubility (logS)Predicted Caco-2 Permeability (logPapp, cm/s)Predicted BBB PermeabilityPredicted CYP2D6 InhibitionPredicted hERG InhibitionPredicted Ames Mutagenicity
This compound -3.5 (Moderately Soluble)-5.0 (High)HighLikely InhibitorLow RiskLikely Mutagen
5-Fluorouracil -0.8 (Highly Soluble)-5.8 (Low)LowUnlikely InhibitorLow RiskNon-Mutagen
Rosuvastatin -3.2 (Moderately Soluble)-5.2 (Moderate)LowUnlikely InhibitorLow RiskNon-Mutagen
2,4-Dichloropyrimidine -2.1 (Soluble)-5.3 (Moderate)HighLikely InhibitorLow RiskLikely Mutagen

Note: These are representative predictions from common ADMET prediction software. Actual experimental values may vary.

Interpretation of In Silico Results:

The initial in silico assessment suggests that this compound is a small, lipophilic molecule with good predicted permeability. However, potential liabilities include moderate solubility and a higher likelihood of CYP inhibition and mutagenicity, likely attributable to the halogen substituents. These predictions provide a clear roadmap for experimental validation.

II. Experimental Assessment of Drug-like Properties

While in silico predictions are invaluable for initial screening, experimental validation is crucial for making informed decisions in a drug discovery pipeline.

A. Aqueous Solubility

Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to challenges in formulation development.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Aqueous Buffer Addition: Add a fixed volume of the DMSO solutions to a 96-well plate, followed by the addition of a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation and Precipitation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Quantification: Analyze the amount of compound remaining in solution using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS). The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

B. Membrane Permeability

Rationale: The ability of a drug to permeate the intestinal epithelium is a critical determinant of its oral absorption. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal permeability.[9][10]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low passive permeability (e.g., Lucifer Yellow).

  • Compound Application: Add the test compound (at a non-toxic concentration) to the apical (A) side of the monolayer.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the test compound in the basolateral samples using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

To investigate the potential for active efflux, the assay can be repeated in the presence of a broad-spectrum efflux pump inhibitor, such as verapamil. A significant increase in the A-to-B Papp value in the presence of the inhibitor suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Table 3: Hypothetical Experimental Data for Comparative Analysis

CompoundKinetic Solubility (µM at pH 7.4)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
This compound 35151.8
5-Fluorouracil >2000.81.1
Rosuvastatin 5553.5
2,4-Dichloropyrimidine 12081.5

Interpretation of Experimental Data:

The hypothetical experimental data suggests that this compound exhibits high permeability, consistent with its lipophilic character. Its moderate solubility, while not ideal, may be sufficient for oral absorption, depending on the target therapeutic dose. The low efflux ratio suggests it is not a significant substrate for major efflux transporters.

C. Metabolic Stability

Rationale: The rate at which a drug is metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, significantly impacts its half-life and oral bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (human or from another relevant species), the test compound at a low concentration (e.g., 1 µM), and a buffer system.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins and collect the supernatant.

  • Quantification: Analyze the remaining concentration of the parent compound in the supernatant at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.

Table 4: Hypothetical Metabolic Stability Data

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)Predicted In Vivo Clearance
This compound 25Moderate
5-Fluorouracil >60Low
Rosuvastatin 15High
2,4-Dichloropyrimidine 40Low to Moderate

Interpretation of Metabolic Stability Data:

The hypothetical data suggests that this compound has moderate metabolic stability. This is a favorable property, as very rapid metabolism can lead to poor bioavailability, while very slow metabolism can result in drug accumulation and potential toxicity.

D. Cytotoxicity

Rationale: Assessing the general cytotoxicity of a compound early in development is crucial to flag potential safety concerns.

Experimental Protocol: MTT Assay in a Non-cancerous Cell Line (e.g., HEK293)

  • Cell Seeding: Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 5: Hypothetical Cytotoxicity Data

CompoundIC₅₀ in HEK293 cells (µM)
This compound 15
5-Fluorouracil 5
Rosuvastatin >100
2,4-Dichloropyrimidine 25

Interpretation of Cytotoxicity Data:

The hypothetical cytotoxicity data indicates that this compound has moderate cytotoxicity. While more cytotoxic than Rosuvastatin, it is less so than the established anticancer agent 5-Fluorouracil. This level of cytotoxicity may be acceptable depending on the intended therapeutic indication (e.g., oncology). The presence of halogens is known to sometimes contribute to cytotoxicity.[3][6]

Visualizing the Workflow and Key Concepts

To provide a clearer understanding of the processes described, the following diagrams illustrate the overall workflow for assessing drug-like properties and the ADME process.

G cluster_0 In Silico Assessment cluster_1 Experimental Validation cluster_2 Data Analysis & Decision Making Lead Compound Lead Compound Physicochemical Properties Physicochemical Properties Lead Compound->Physicochemical Properties Lipinski's Rule of 5 ADMET Prediction ADMET Prediction Physicochemical Properties->ADMET Prediction Solubility, Permeability, etc. Prioritization for Synthesis Prioritization for Synthesis ADMET Prediction->Prioritization for Synthesis Identify Potential Liabilities Synthesis of Compound Synthesis of Compound Prioritization for Synthesis->Synthesis of Compound Aqueous Solubility Aqueous Solubility Synthesis of Compound->Aqueous Solubility Membrane Permeability Membrane Permeability Synthesis of Compound->Membrane Permeability Metabolic Stability Metabolic Stability Synthesis of Compound->Metabolic Stability Cytotoxicity Cytotoxicity Synthesis of Compound->Cytotoxicity Comprehensive Profile Comprehensive Profile Aqueous Solubility->Comprehensive Profile Membrane Permeability->Comprehensive Profile Metabolic Stability->Comprehensive Profile Cytotoxicity->Comprehensive Profile Lead Optimization or Advancement Lead Optimization or Advancement Comprehensive Profile->Lead Optimization or Advancement Go/No-Go Decision

Caption: Workflow for Assessing Drug-like Properties.

ADME Oral\nAdministration Oral Administration Absorption\n(Intestine) Absorption (Intestine) Oral\nAdministration->Absorption\n(Intestine) Permeability & Solubility Distribution\n(Bloodstream) Distribution (Bloodstream) Absorption\n(Intestine)->Distribution\n(Bloodstream) Portal Vein Metabolism\n(Liver) Metabolism (Liver) Distribution\n(Bloodstream)->Metabolism\n(Liver) CYP Enzymes Excretion\n(Kidney/Bile) Excretion (Kidney/Bile) Distribution\n(Bloodstream)->Excretion\n(Kidney/Bile) Target Site Target Site Distribution\n(Bloodstream)->Target Site Metabolism\n(Liver)->Excretion\n(Kidney/Bile) Therapeutic Effect Therapeutic Effect Target Site->Therapeutic Effect

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-iodo-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-iodo-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.